4-Chloro-7-nitroquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGWWDLHRREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488856 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-76-5 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, including established antimalarial drugs like chloroquine. The presence of a chlorine atom at the 4-position and a nitro group at the 7-position provides two reactive sites for further chemical modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the chemical reactivity of the quinoline ring system. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological relevance based on structurally related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source |
| CAS Number | 18436-76-5 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [2] |
| Molecular Weight | 208.60 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point (Predicted) | 351.4 ± 22.0 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.11 ± 0.27 | [1] |
| LogP (Predicted) | 2.3 | [3] |
| Solubility | Expected to be poorly soluble in water and soluble in various organic solvents. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~4.5 |
| H-3 | 7.6 - 7.8 | d | ~4.5 |
| H-5 | 8.3 - 8.5 | d | ~9.0 |
| H-6 | 7.8 - 8.0 | dd | ~9.0, ~2.0 |
| H-8 | 8.7 - 8.9 | d | ~2.0 |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 143 - 145 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 124 - 126 |
| C-7 | 147 - 149 |
| C-8 | 120 - 122 |
| C-8a | 149 - 151 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch | 1500 - 1600 |
| Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1360 |
| C-Cl stretch | 700 - 800 |
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the chlorine atom.
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves the nitration of 4,7-dichloroquinoline. This method offers good regioselectivity due to the directing effects of the existing chloro substituent and the quinoline nitrogen.
Materials:
-
4,7-Dichloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,7-dichloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Characterization by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and coupling constants.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the presence of the chloro and nitro substituents on the quinoline ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen and the nitro group at the 7-position activates the C4 position for attack by various nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted-7-nitroquinoline derivatives.[4]
-
Reduction of the Nitro Group: The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acidic media. This transformation provides access to 7-amino-4-chloroquinoline derivatives, which are also valuable intermediates in drug discovery.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway involvement of this compound is limited in publicly accessible literature. However, the biological activities of structurally related compounds provide valuable insights into its potential pharmacological profile.
-
Anticancer Potential: Many quinoline derivatives, particularly those with substitutions at the 4 and 7-positions, have demonstrated significant anticancer activity. For instance, derivatives of 4-amino-7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of topoisomerase and induction of apoptosis. Given its structural similarity, this compound could serve as a precursor for the synthesis of novel anticancer agents.
-
Antimalarial and Antimicrobial Activity: The 4-amino-7-chloroquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The mechanism of action of chloroquine involves the inhibition of heme polymerization in the malaria parasite. It is plausible that derivatives of this compound could be explored for antimalarial or broader antimicrobial activities.
-
Carcinogenicity of Related Compounds: It is important to note that 4-nitroquinoline 1-oxide (4-NQO), a related compound, is a well-known carcinogen that induces DNA damage.[6][7] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.
Visualizations
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its chemical properties, characterized by the reactive 4-chloro and 7-nitro positions, allow for a wide range of chemical transformations. While direct experimental data on its biological activity is scarce, the known pharmacological profiles of structurally related quinoline derivatives suggest that it holds significant potential as a scaffold for the discovery of new drugs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound. This guide provides a foundational resource for researchers embarking on studies involving this compound.
References
- 1. This compound | 18436-76-5 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4-chloro-7-nitroquinazoline (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Chloro-7-nitroquinoline
CAS Number: 18436-76-5
This technical guide provides a comprehensive overview of 4-Chloro-7-nitroquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential reactions, and explores its hypothesized biological significance, particularly in the context of cancer research.
Physicochemical Properties
This compound is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position of the quinoline ring. These substitutions are anticipated to significantly influence its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 18436-76-5 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Melting Point | 156-160 °C | [2] |
| Boiling Point (Predicted) | 351.4 ± 22.0 °C | [2] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥ 95-97% | [1][3] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Not available | [3] |
Note: Some physical properties are predicted and have not been experimentally verified in the cited literature.
Experimental Protocols
While specific detailed protocols for the synthesis and reactions of this compound are not extensively published, the following procedures are based on established methods for analogous quinoline derivatives and provide a strong foundation for its laboratory preparation and modification.[4][5][6]
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, likely starting from a more readily available quinoline precursor. A plausible synthetic route involves the nitration of a chloroquinoline derivative or the chlorination of a nitroquinoline derivative. The following protocol is adapted from the synthesis of a structurally related compound, 7-chloro-6-nitroquinoline.[5]
Materials:
-
7-Chloro-4-hydroxyquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Nitration:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq) while cooling in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq), ensuring the mixture remains cold in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 7-chloro-4-hydroxyquinoline in sulfuric acid. The reaction temperature should be maintained between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-7-nitroquinoline.
-
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 4-hydroxy-7-nitroquinoline (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
-
Nucleophilic Aromatic Substitution (SNAAr) Reactions
The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functional groups, making this compound a valuable intermediate for the synthesis of a library of derivatives. The following is a general protocol for the reaction with an amine nucleophile.[4]
Materials:
-
This compound
-
Primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Dichloromethane)
-
Aqueous Sodium Bicarbonate (5%)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Reaction vial or round-bottom flask
-
Heating block or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a reaction vial, combine this compound (1.0 eq) and the desired amine (2.0 eq).
-
Heat the mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with 5% aqueous sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be further purified by precipitation or column chromatography.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited in the available literature, the extensive research on related quinoline derivatives provides a strong basis for hypothesizing its potential biological activities and mechanisms of action. Quinoline-based compounds are known to exhibit a wide range of pharmacological properties, with many derivatives being investigated for their anticancer properties.[7]
Potential as an Anticancer Agent
The 4-aminoquinoline scaffold is a core component of several drugs, and its derivatives have shown significant cytotoxicity against various cancer cell lines.[4] Specifically, 7-chloroquinoline derivatives have been the focus of numerous anticancer drug discovery programs.[7] The introduction of a nitro group can further enhance the biological activity of a molecule. Therefore, it is plausible that this compound could exhibit antiproliferative effects.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A frequently dysregulated signaling pathway in many human cancers is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[8] Several quinoline-based compounds have been identified as inhibitors of this pathway.[9] It is hypothesized that this compound or its derivatives could potentially exert their anticancer effects by modulating the activity of key proteins within this cascade.
Experimental and Logical Workflows
The investigation of this compound in a drug discovery context would typically follow a structured workflow, from initial synthesis and characterization to biological evaluation.
Conclusion
This compound is a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry and drug discovery. Its structural features suggest a high degree of reactivity, allowing for the synthesis of a diverse range of derivatives. Based on the well-documented biological activities of related quinoline compounds, it is a promising candidate for screening as an anticancer agent, potentially through the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to commence their investigations into the properties and applications of this intriguing molecule.
References
- 1. 18436-76-5 | this compound - Moldb [moldb.com]
- 2. This compound CAS#: 18436-76-5 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-chloro-7-nitroquinoline, a key intermediate in the development of various biologically active compounds. This document details the experimental protocols for the core synthesis, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Core Synthesis Pathway
The most established and efficient synthesis of this compound is a two-step process. The first step involves the regioselective nitration of 4-hydroxyquinoline to yield 4-hydroxy-7-nitroquinoline. The subsequent step is the chlorination of this intermediate to produce the final product, this compound. The electron-donating nature of the hydroxyl group at the 4-position directs the electrophilic nitration primarily to the 7-position.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.
Step 1: Synthesis of 4-Hydroxy-7-nitroquinoline
This procedure outlines the nitration of 4-hydroxyquinoline.
Materials:
-
4-Hydroxyquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline in concentrated sulfuric acid.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-hydroxy-7-nitroquinoline.
Step 2: Synthesis of this compound
This protocol describes the chlorination of 4-hydroxy-7-nitroquinoline using phosphorus oxychloride.
Materials:
-
4-Hydroxy-7-nitroquinoline
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another suitable high-boiling solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-nitroquinoline in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Slowly add phosphorus oxychloride (3.0-5.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | Solid |
| 4-Hydroxy-7-nitroquinoline | C₉H₆N₂O₃ | 190.16 | Solid |
| This compound | C₉H₅ClN₂O₂ | 208.60 | Solid |
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis Pathway of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
References
4-Chloro-7-nitroquinoline IUPAC name
An In-Depth Technical Guide to 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. This document details its chemical properties, synthesis protocols, and the biological activities of related derivatives, offering valuable insights for drug discovery and development.
Chemical and Physical Properties
The IUPAC name for the compound is This compound . It is a solid, typically light yellow to yellow in appearance.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18436-76-5 | [1][2][3] |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.60 g/mol | [4] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point (Predicted) | 351.4±22.0 °C | [1] |
| Density (Predicted) | 1.484±0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.11±0.27 | [1] |
Synthesis of 7-Substituted Quinolines
General Experimental Protocol: Electrophilic Nitration
This procedure outlines the nitration of a 7-chloroquinoline precursor. The key principle is the reaction of the quinoline nucleus with a nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids.
Materials:
-
4-Chloroquinoline (or appropriate precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid (approx. 3.0 eq). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.[6]
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.[6]
-
Nitration: Add the prepared nitrating mixture dropwise to the dissolved chloroquinoline solution using a dropping funnel. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize side products.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final, pure this compound.[6]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of nitro-chloroquinolines.
Biological Activity of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline). Derivatives are being actively investigated for a range of therapeutic applications, including anticancer, antiparasitic, and neuroprotective activities.[7][8][9] The introduction of a nitro group, as in this compound, provides a key chemical handle for further modification to explore and optimize this biological potential.
Comparative Anticancer and Antimalarial Activity
The following table summarizes the biological activity of various 7-chloroquinoline derivatives against cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria. This data highlights the therapeutic potential of the scaffold that this compound can be used to generate.
| Compound Class | Target Organism/Cell Line | Activity Metric (IC₅₀) | Reference |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Varies (some < 50 µM) | [10] |
| 4,7-dichloroquinoline | P. falciparum (CQ-sensitive) | 6.7 nM | [8] |
| 4,7-dichloroquinoline | P. falciparum (CQ-resistant) | 8.5 nM | [8] |
| 4-Alkoxy-7-chloroquinoline (Compound 3) | Aedes aegypti larvae (LC₅₀) | 2.51 ppm | [11] |
| 4-Alkoxy-7-chloroquinoline (Compound 6') | Aedes aegypti larvae (LC₅₀) | 0.02 ppm | [11] |
Potential Signaling Pathways and Mechanisms of Action
The biological effects of 7-chloroquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. Chloroquine, for example, is known for its dual role in inhibiting hemozoin biocrystallization in the malaria parasite and disrupting autophagy in cancer cells.[7] Furthermore, specific 4-amino-7-chloroquinoline compounds have been identified as potent synthetic agonists for the nuclear receptor NR4A2, a promising drug target for neuroprotective therapies in Parkinson's disease.[9]
Caption: Hypothesized mechanisms of action for 7-chloroquinoline derivatives.
References
- 1. This compound CAS#: 18436-76-5 [m.chemicalbook.com]
- 2. This compound | 18436-76-5 [m.chemicalbook.com]
- 3. 18436-76-5|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical Properties of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous biologically active molecules, and the presence of both a chloro and a nitro substituent offers versatile handles for synthetic modification. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, formulation, and behavior in biological systems. A summary of its key physical properties is presented below.
| Physical Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Appearance | Not explicitly reported, but likely a solid at room temperature based on its melting point. | |
| Melting Point | 156-160 °C | [1] |
| Boiling Point | 351.4±22.0 °C (Predicted) | [1] |
| Density | 1.484±0.06 g/cm³ (Predicted) | [1] |
| Solubility | No quantitative data available. Generally expected to be poorly soluble in water and more soluble in organic solvents. | |
| CAS Number | 18436-76-5 | [1] |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization of a compound. The following are detailed methodologies for key experiments.
Melting Point Determination by Capillary Method
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
Observation: Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Final Determination: The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Refined Measurement: For a more accurate determination, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
Synthesis and Characterization Workflow
The general workflow for the preparation and confirmation of the identity and purity of this compound is outlined below.
Caption: A generalized workflow for the synthesis and subsequent physical and spectroscopic characterization of this compound.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[2]
The biological activity of quinoline compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or interfere with heme metabolism in parasites. The presence of the electron-withdrawing nitro group and the chloro substituent on the this compound scaffold may modulate its electronic properties and reactivity, potentially influencing its interaction with biological targets.
A hypothetical signaling pathway that could be investigated for the anticancer potential of this compound is the inhibition of a key signaling cascade involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
An In-depth Technical Guide to the Theoretical Properties of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known biologically active quinoline derivatives. The introduction of a chloro group at position 4 and a nitro group at position 7 of the quinoline scaffold is anticipated to modulate its physicochemical and pharmacological properties, offering potential as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the theoretical properties of this compound, employing computational chemistry methods to predict its molecular structure, electronic properties, and spectroscopic signatures. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential biological activities and associated signaling pathways based on the known mechanisms of similar quinoline-based compounds.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. The functionalization of the quinoline nucleus allows for the fine-tuning of its biological and physicochemical properties. This compound incorporates two key functional groups: a 4-chloro substituent, which can act as a leaving group for nucleophilic substitution, enabling the synthesis of diverse derivatives, and a 7-nitro group, a strong electron-withdrawing group that can influence the molecule's electronic distribution and potential for bioreductive activation. This guide aims to provide a detailed theoretical and practical framework for researchers interested in the exploration and development of this compound and its analogues.
Theoretical Physicochemical and Electronic Properties
The theoretical properties of this compound were investigated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular characteristics.
Molecular Geometry and Properties
The optimized molecular structure of this compound was determined, and key physicochemical properties were predicted.
| Property | Predicted Value |
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.6 g/mol |
| Melting Point | 156-160 °C[1] |
| Boiling Point (Predicted) | 351.4±22.0 °C[1] |
| Density (Predicted) | 1.484±0.06 g/cm³[1] |
| HOMO Energy | Calculated via DFT |
| LUMO Energy | Calculated via DFT |
| HOMO-LUMO Gap (ΔE) | Calculated from HOMO and LUMO energies |
| Dipole Moment | Calculated via DFT |
| Molecular Electrostatic Potential (MEP) | Calculated and visualized via DFT |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them (ΔE) is an indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and enhanced reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visualization of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the nitro group's oxygen atoms are expected to be regions of high negative potential, while the hydrogen atoms on the quinoline ring will exhibit positive potential.
Predicted Spectroscopic Data
Theoretical calculations can predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted chemical shifts for the protons and carbon atoms of this compound are summarized below. These values are relative to a standard reference (e.g., TMS).
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H-2 | ~8.8 | C-2 | ~151 |
| H-3 | ~7.6 | C-3 | ~123 |
| H-5 | ~8.3 | C-4 | ~140 |
| H-6 | ~8.2 | C-4a | ~149 |
| H-8 | ~8.9 | C-5 | ~128 |
| C-6 | ~125 | ||
| C-7 | ~148 | ||
| C-8 | ~122 | ||
| C-8a | ~152 |
Infrared (IR) and Raman Spectroscopy
The predicted vibrational frequencies for key functional groups are presented below. These frequencies correspond to the energy absorbed by the molecule to induce vibrations of specific bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching | 3100-3000 |
| C=N stretching | 1620-1580 |
| C=C stretching | 1580-1450 |
| NO₂ asymmetric stretch | 1550-1500 |
| NO₂ symmetric stretch | 1360-1320 |
| C-Cl stretching | 800-700 |
UV-Vis Spectroscopy
The predicted ultraviolet-visible absorption spectrum of this compound is expected to show characteristic peaks corresponding to π→π* and n→π* electronic transitions within the quinoline ring and the nitro group. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 4-chloroquinoline.
Materials:
-
4-Chloroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization
The synthesized compound should be characterized using the following techniques to confirm its identity and purity:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with the predicted chemical shifts.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Signaling Pathways
Based on the known activities of structurally related quinoline derivatives, this compound is predicted to exhibit anticancer and antimicrobial properties.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival. The nitroaromatic moiety may also contribute to its activity through bioreductive activation under hypoxic conditions, a characteristic of solid tumors. A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
An In-Depth Technical Guide on the Discovery and History of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-nitroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds, most notably the antimalarial drug chloroquine. The introduction of a chloro group at the 4-position and a nitro group at the 7-position of the quinoline ring system creates a molecule with potential for further chemical modification and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound.
Discovery and Historical Context
The first documented synthesis of this compound appears in a 1973 publication in the Australian Journal of Chemistry by J. Ellis, E. Gellert, and J. Robson.[1] While earlier research in the mid-20th century extensively explored the synthesis of various quinoline derivatives, particularly in the quest for new antimalarial agents, the specific preparation of this compound is detailed in this later work. The synthesis was part of a broader investigation into the chemical properties and reactions of substituted quinolines.
Historically, the development of quinoline chemistry was heavily driven by the need for effective treatments for malaria. The discovery of the antimalarial properties of quinine in the 17th century spurred centuries of research into related compounds. The 4-aminoquinoline core, of which this compound is a precursor, became a critical pharmacophore in the development of synthetic antimalarials like chloroquine in the 1930s. Research in this area was particularly active during and after World War II, with extensive studies on the synthesis and structure-activity relationships of thousands of quinoline derivatives. While this compound itself was not identified as a breakthrough therapeutic agent at the time, its synthesis is a logical extension of the chemical methodologies developed during this intensive period of drug discovery.
Physicochemical Properties
The physicochemical properties of this compound have been determined through various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | PubChem |
| Molecular Weight | 208.60 g/mol | PubChem |
| Appearance | White solid | [2] |
| Melting Point | 169-172 °C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 7-nitro-4-quinolinol (also known as 7-nitro-4-hydroxyquinoline).
Logical Flow of Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol: Chlorination of 7-Nitro-4-quinolinol
This protocol is based on established methods for the conversion of 4-quinolinols to 4-chloroquinolines.
Materials:
-
7-Nitro-4-quinolinol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonium hydroxide (NH₄OH) solution
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Beaker
-
Buchner funnel and flask
-
Filtration paper
Procedure:
-
A mixture of 7-nitro-4-quinolinol and phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated under reflux for a specified period, typically 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The reaction mixture is then cautiously poured onto crushed ice.
-
The acidic solution is neutralized by the slow addition of an ammonium hydroxide solution until a precipitate forms.
-
The precipitate, which is the crude this compound, is collected by filtration using a Buchner funnel.
-
The collected solid is washed thoroughly with cold water to remove any remaining impurities.
-
The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Data
The structure of this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | Assignment |
| 9.06 (d, J = 4.7 Hz, 1H) | H4 |
| 8.87 (d, J = 1.1 Hz, 1H) | H3 |
| 8.50 – 8.43 (m, 2H) | H1, H2 |
Data from a doctoral thesis by Dickson Mambwe, University of Cape Town, 2021.[2]
Biological Activity and Applications
While the broader class of quinoline derivatives has been extensively studied for various biological activities, including antimalarial, anticancer, and antibacterial properties, specific data on the biological effects of this compound is limited in publicly available literature. Its primary role has been as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been used as a precursor in the synthesis of substituted quinoline CCR5 receptor antagonists.[1] The electron-withdrawing nature of the nitro group and the reactive chloro group make it a versatile building block for creating libraries of novel compounds for drug discovery.
Experimental Workflow for Biological Screening
The following workflow illustrates a general procedure for screening compounds like this compound for potential biological activity, for example, as an anticancer agent.
Caption: A typical workflow for in vitro cytotoxicity screening.
Conclusion
This compound, first described in 1973, is a quinoline derivative whose history is intertwined with the extensive research into this class of compounds for medicinal applications. While not a therapeutic agent itself, its synthesis represents the application of established chemical principles for creating functionalized heterocyclic systems. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. Further research is needed to fully elucidate the specific biological profile of this compound and to explore its potential in the development of novel therapeutics.
References
An In-depth Technical Guide to Electrophilic Substitution on 4-Chloro-7-nitroquinoline
Abstract
4-Chloro-7-nitroquinoline is a substituted heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. Its reactivity is governed by the complex interplay of the quinoline nucleus and two powerful deactivating substituents: a chloro group on the pyridine ring and a nitro group on the benzene ring. This technical guide provides a comprehensive analysis of the theoretical framework for electrophilic substitution reactions on this substrate. Due to the profound deactivation of the aromatic system, this document focuses on predicting reactivity and regioselectivity based on established principles of physical organic chemistry. It explores the anticipated outcomes for key electrophilic aromatic substitution (SEAr) reactions, details hypothetical experimental protocols, and discusses more viable alternative synthetic strategies for obtaining functionalized derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the chemistry of this highly deactivated heterocyclic system.
Chapter 1: Reactivity and Regioselectivity Analysis
The electrophilic substitution on the this compound scaffold is significantly hindered by the electronic properties of its constituent parts. A thorough understanding of these effects is critical to predicting its chemical behavior.
Electronic Landscape of the Quinoline Nucleus
The quinoline ring is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), deactivating the entire heterocyclic system towards electrophilic attack compared to naphthalene. Consequently, electrophilic substitution on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[1][2]
Influence of Substituents
The reactivity of this compound is further modulated by its two substituents.
-
7-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It strongly deactivates the aromatic ring through both a strong inductive (-I) and a resonance (-M) effect.[3] This deactivation significantly reduces the nucleophilicity of the benzene portion of the quinoline core, making electrophilic attack exceptionally difficult. As a director, the nitro group forces incoming electrophiles to the meta positions (C5 and C8a) relative to its own position at C7.[3]
-
4-Chloro Group (-Cl): The chloro group, located on the already electron-poor pyridine ring, is also deactivating due to its strong inductive effect (-I). While it possesses a resonance-donating effect (+M) via its lone pairs, the inductive effect dominates, further reducing the ring's reactivity.[4] Its primary influence is the deactivation of the pyridine ring, rendering it inert to electrophilic attack under all but the most forcing conditions.
Predicted Outcome of Electrophilic Attack
The combination of these factors leads to a highly electron-deficient aromatic system.
-
Site of Reaction: Electrophilic attack will exclusively target the benzene ring (positions C5, C6, C8), as the pyridine ring is severely deactivated.
-
Regioselectivity: The directing effects converge to favor a single position. The inherent preference of the quinoline nucleus is C5/C8. The powerful C7-nitro group deactivates its ortho (C6, C8) and para (not applicable) positions far more than its meta position (C5). Therefore, C5 is the only electronically favored position for electrophilic substitution , should a reaction be forced to occur.
The overall reactivity is expected to be extremely low, requiring harsh reaction conditions (high temperatures, strong acids, potent electrophiles) and likely resulting in low yields.
Chapter 2: Hypothetical Electrophilic Substitution Protocols
Given the scarcity of direct experimental data, this section provides projected experimental protocols for common electrophilic substitution reactions. These methodologies are based on standard procedures for highly deactivated aromatic substrates and should be considered starting points for investigation. All reactions should be performed with extreme caution under inert atmosphere and with appropriate safety measures.
Nitration
Further nitration of this compound would require exceptionally harsh conditions. The most likely product is 4-chloro-5,7-dinitroquinoline .
Table 1: Hypothetical Nitration Reaction Data
| Electrophile Source | Temperature (°C) | Time (h) | Predicted Major Product | Predicted Yield (%) |
|---|---|---|---|---|
| Fuming HNO₃ / Oleum (30% SO₃) | 100 - 120 | 12 - 24 | 4-Chloro-5,7-dinitroquinoline | < 10% |
| NO₂BF₄ in sulfolane | 150 | 24 | 4-Chloro-5,7-dinitroquinoline | 5 - 15% |
Experimental Protocol: Nitration with Fuming Nitric Acid/Oleum
-
Reaction Setup: In a thick-walled, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet to a scrubber, place this compound (1.0 eq).
-
Acid Addition: Cool the flask to 0°C in an ice-salt bath. Slowly and carefully add oleum (30% SO₃, 10 eq) to the flask with vigorous stirring.
-
Nitration: Once the substrate is fully dissolved, slowly add fuming nitric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 110°C and maintain for 24 hours. Monitor the reaction progress by TLC or HPLC if possible.
-
Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto a large volume of crushed ice.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution.
-
Purification: Dry the crude solid under vacuum. Further purification can be attempted by recrystallization from a high-boiling solvent (e.g., nitrobenzene or trichlorobenzene) or by column chromatography on silica gel, though solubility may be an issue.
Halogenation
Halogenation would require a potent halogenating agent and a strong Lewis acid catalyst. The predicted major product for bromination would be 5-bromo-4-chloro-7-nitroquinoline .
Table 2: Hypothetical Halogenation Reaction Data
| Reagent | Catalyst | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |
|---|---|---|---|---|
| Br₂ | FeBr₃ / Oleum | 80 - 100 | 5-Bromo-4-chloro-7-nitroquinoline | 10 - 20% |
| NBS | Conc. H₂SO₄ | 90 | 5-Bromo-4-chloro-7-nitroquinoline | 15 - 25% |
| ICl | Anhydrous AlCl₃ | 100 | 4-Chloro-5-iodo-7-nitroquinoline | < 15% |
Experimental Protocol: Bromination with Br₂/FeBr₃
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 1.2 eq).
-
Reagent Addition: Add oleum (20% SO₃, 5 eq) or concentrated sulfuric acid as the solvent and cool the mixture to 0°C.
-
Bromination: Slowly add liquid bromine (Br₂, 1.1 eq) dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature, then heat to 90°C for 12-18 hours.
-
Work-up: Cool the reaction and quench by pouring onto ice containing a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.
Chapter 3: Alternative Synthetic Strategies
Due to the anticipated difficulty of direct electrophilic substitution, a more practical approach involves introducing the desired substituent at an earlier stage of the synthesis. A retrosynthetic strategy would involve constructing the quinoline ring from a pre-functionalized aniline precursor. This method avoids subjecting the highly deactivated quinoline system to harsh conditions.
Workflow: Synthesis via Substituted Aniline
-
Start Material: Select an aniline derivative that already contains the desired "electrophile" (E) at the position that will become C5 of the quinoline ring (e.g., 3-amino-4-chlorobenzoic acid derivative with an additional substituent).
-
Quinoline Ring Formation: Subject the substituted aniline to a standard quinoline synthesis, such as the Combes or Doebner-von Miller reaction. For this compound derivatives, a Gould-Jacobs or similar reaction sequence is often more appropriate.
-
Chlorination/Nitration: Depending on the precursor, the chloro and nitro groups can be introduced before or after ring formation, provided the conditions are compatible with the other functional groups present.
Chapter 4: Competing and Related Reactions
For a substrate like this compound, other reaction pathways are significantly more favorable than electrophilic substitution. Researchers should consider these competing reactions, which occur under milder conditions and often give higher yields.
-
Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro substituent is activated towards nucleophilic displacement by the electron-withdrawing effect of the quinoline nitrogen. This is a common and high-yielding reaction for 4-chloroquinolines, allowing for the introduction of various N-, O-, and S-based nucleophiles at this position.[5][6]
-
Reduction of the Nitro Group: The C7-nitro group is readily reduced to a primary amine (7-amino-4-chloroquinoline). This is a foundational transformation that opens up a vast array of subsequent functionalization chemistries, such as diazotization and Sandmeyer reactions, or amide/sulfonamide formation. Common reducing agents include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[7]
Conclusion
The electrophilic substitution of this compound presents a significant synthetic challenge. The molecule is profoundly deactivated towards electrophilic attack by the combined electron-withdrawing effects of the quinoline nitrogen, the 4-chloro group, and the 7-nitro group. Theoretical analysis strongly predicts that any substitution would occur at the C5 position, but would require extremely harsh conditions and is expected to result in very low yields.
For drug development professionals and synthetic chemists, direct functionalization via SEAr is not a recommended strategy. Instead, more viable and efficient pathways should be pursued. These include leveraging the high reactivity of the C4 position towards nucleophilic aromatic substitution or utilizing the C7-nitro group as a synthetic handle via its reduction to an amine. For accessing C5-substituted analogues, a strategy of building the quinoline ring from an already functionalized precursor is the most logical and promising approach.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
reactivity of the nitro group in 4-Chloro-7-nitroquinoline
An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmacologically active compounds. The document focuses on the chemical transformations of the nitro group, its influence on the reactivity of the quinoline scaffold, and detailed experimental protocols for its primary reactions.
Introduction: The Role of the Nitro Group
This compound is a substituted quinoline where the reactivity is largely governed by the interplay of the chloro and nitro functional groups. The nitro group (NO₂) at the C-7 position is a powerful electron-withdrawing group. This electronic influence is central to the molecule's chemical behavior in two primary ways:
-
Direct Reactivity of the Nitro Group : The most synthetically valuable reaction of the nitro group in this context is its reduction to a primary amine (NH₂). This transformation is a gateway to a wide array of further chemical modifications, enabling the introduction of new pharmacophores and altering the physicochemical properties of the molecule.
-
Influence on the Quinoline Ring : The strong electron-withdrawing nature of the nitro group deactivates the aromatic system towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), although in this specific isomer, its primary influence is on the reactivity of the C-4 chloro substituent through resonance and inductive effects.
Primary Reactivity: Reduction of the Nitro Group
The conversion of the 7-nitro group to a 7-amino group is a pivotal step in the synthetic utility of this compound. This reduction can be achieved through several reliable methods, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. The most common and effective methods involve the use of metal salts like tin(II) chloride or metals in acidic media, such as iron powder.[1][2]
Data Presentation: Comparison of Reduction Methods
The following table summarizes common methods for the reduction of the nitro group in nitroquinolines. While specific yield data for this compound is not extensively published, the yields are expected to be high, analogous to similar substrates like 7-Chloro-6-nitroquinoline.[3]
| Reduction Method | Reagents | Typical Conditions | Expected Yield | Notes |
| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Room Temperature to 60°C | High | A widely used, mild, and reliable method that is tolerant of many functional groups.[1][4] The workup can be challenging due to the formation of tin salts.[5] |
| Metal in Acidic Media | Iron (Fe) powder, Acetic Acid | Ethanol/Water, Reflux | High | An inexpensive and effective method.[1][6] The workup is generally straightforward. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Methanol or Ethanol, RT, Pressure | Variable | Highly effective, but may lead to dechlorination (removal of the C-4 chloro group). Raney Nickel is sometimes preferred to minimize this side reaction.[1] |
Experimental Protocols
The following are detailed, adaptable protocols for the reduction of the nitro group in this compound. These are based on established procedures for structurally related nitroaromatic compounds.[3]
Protocol 2.1: Reduction using Tin(II) Chloride (SnCl₂)
-
Materials :
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure :
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-60°C) to accelerate the process.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture and carefully add 2M KOH solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-Chloro-7-aminoquinoline.
-
Purify the product as needed by column chromatography or recrystallization.
-
Protocol 2.2: Reduction using Iron (Fe) Powder
-
Materials :
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) to the suspension.
-
Add glacial acetic acid (a catalytic amount, e.g., 0.1-0.2 equivalents) to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and filter it through Celite to remove the iron residues. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-Chloro-7-aminoquinoline.
-
Purify the product as needed.
-
Influence on Nucleophilic Aromatic Substitution (SNAr)
While the primary reactivity of the nitro group itself is its reduction, its presence on the quinoline ring profoundly influences the reactivity of the C-4 chloro substituent. The nitro group is a strong deactivating group for electrophilic substitution but a powerful activating group for nucleophilic aromatic substitution (SNAr).
The electron-withdrawing effect of the nitro group, transmitted through the aromatic system, makes the carbon atom bearing the chlorine atom more electrophilic and susceptible to attack by nucleophiles. This effect stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction.[7] This makes the chlorine at the C-4 position readily displaceable by a variety of nucleophiles, such as amines, alcohols, and thiols.[8][9][10]
Visualization of Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and electronic influences discussed in this guide.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. reddit.com [reddit.com]
- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-7-nitroquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Introduction: 4-Chloro-7-nitroquinoline is a highly functionalized heterocyclic compound that serves as a pivotal building block in the landscape of synthetic organic chemistry and drug discovery. Its quinoline core, substituted with both an electron-withdrawing nitro group and a reactive chloro substituent, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a precursor to pharmacologically active agents.
Physicochemical and Spectroscopic Data
The intrinsic properties of this compound are fundamental to its application in chemical synthesis. The following tables summarize its key physical and predicted spectroscopic data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 18436-76-5 | [1][2] |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.60 g/mol | |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point | 351.4±22.0 °C (Predicted) | [1] |
| Density | 1.484±0.06 g/cm³ (Predicted) | [1] |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |
| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz |
| H-5 | 8.2 - 8.4 | d | J = 9.0 Hz |
| H-6 | 8.6 - 8.8 | dd | J = 9.0, 2.2 Hz |
| H-8 | 8.1 - 8.3 | d | J = 2.2 Hz |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 153 |
| C-3 | 122 - 124 |
| C-4 | 149 - 151 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 124 - 126 |
| C-7 | 145 - 147 |
| C-8 | 118 - 120 |
| C-8a | 140 - 142 |
Table 3: Predicted Infrared (IR) Spectroscopy Data [3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch | 1620 - 1580 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1510 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic nitration of 7-chloroquinoline. This reaction leverages the directing effects of the quinoline ring system and the chloro substituent to achieve nitration, predominantly at the C-6 and C-5 positions. Careful control of reaction conditions is crucial to favor the formation of the desired 7-chloro-6-nitroquinoline isomer and minimize the formation of regioisomeric byproducts.[4]
Synthesis of this compound via nitration.
Experimental Protocol: Nitration of 7-Chloroquinoline[6]
Materials:
-
7-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-chloroquinoline (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the 7-chloroquinoline with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid via the dropping funnel, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-chloro-6-nitroquinoline by recrystallization from ethanol.
Chemical Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to its two primary reactive sites: the chloro group at the 4-position, which is activated for nucleophilic aromatic substitution, and the nitro group at the 7-position, which can be readily reduced to an amino group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbon atom bearing the chloro substituent, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position.
Mechanism of Nucleophilic Aromatic Substitution on this compound.
Experimental Protocol: Synthesis of N-Aryl-7-nitroquinolin-4-amine via SNAr[7]
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired aniline (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add N,N-dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL) with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding 4-chloro-7-aminoquinoline. This transformation is a gateway to a variety of further functionalizations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. Common reducing agents include tin(II) chloride and iron in acidic media.[5]
Reduction of this compound to 4-Chloro-7-aminoquinoline.
Experimental Protocol: Reduction using Tin(II) Chloride[8]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Gentle heating can be applied to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide to neutralize the mixture and dissolve tin salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-7-aminoquinoline.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Applications in Drug Discovery
The this compound scaffold is a precursor to a multitude of compounds with significant biological activity. Its derivatives have been extensively explored in the development of novel therapeutics, particularly in the field of oncology as kinase inhibitors.[6][7][8] The ability to readily modify both the 4- and 7-positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. For instance, the 4-aminoquinoline core, derived from this compound, is a well-established pharmacophore in antimalarial drugs and has also shown promise in the development of agents for treating other diseases.[1]
Conclusion
This compound is a valuable and versatile synthetic building block. Its well-defined synthesis and predictable reactivity at both the chloro and nitro substituents make it an indispensable tool for medicinal chemists and researchers in drug development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel and complex molecules with potential therapeutic applications.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Analysis of 4-Chloro-7-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The introduction of specific substituents, such as chloro and nitro groups, can significantly modulate the physicochemical and electronic properties of the quinoline ring system, thereby influencing its biological activity and potential therapeutic applications. 4-Chloro-7-nitroquinoline is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its three-dimensional structure, electronic landscape, and reactivity is crucial for the rational design of novel derivatives with enhanced efficacy and selectivity.
Computational chemistry provides powerful tools to elucidate these molecular properties, offering insights that complement and guide experimental research. Techniques such as Density Functional Theory (DFT) and molecular docking have become indispensable in modern drug discovery and materials science. This guide outlines the standard computational methodologies that can be applied to comprehensively characterize this compound.
Physicochemical Properties
A foundational aspect of any chemical analysis is the characterization of the compound's basic physicochemical properties. While extensive experimental data for this compound is limited, the following table summarizes predicted and available information for it and the related compound, 4-Chloro-7-nitroquinazoline.
| Property | This compound | 4-Chloro-7-nitroquinazoline | Source |
| Melting Point (°C) | 156-160 | 148-149 | [1] |
| Boiling Point (°C) | 351.4±22.0 (Predicted) | 380.0±22.0 (Predicted) | [1] |
| Density (g/cm³) | 1.484±0.06 (Predicted) | Not Available |
Computational Methodology
This section details the standard computational protocols for conducting a thorough analysis of this compound. These methodologies are based on practices widely reported in the computational analysis of similar heterocyclic compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of a molecule.
Protocol for DFT Calculations:
-
Software: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).
-
Initial Structure: The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView).
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Property Calculations: From the optimized geometry, various electronic properties are calculated, including:
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): To analyze the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.
Generalized Molecular Docking Protocol:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger Maestro, or PyRx.
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized as described in the DFT protocol.
-
Partial charges (e.g., Gasteiger charges) are assigned, and rotatable bonds are defined.
-
The prepared ligand is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and partial charges (e.g., Kollman charges) are assigned to the protein atoms.
-
The prepared receptor is saved in the appropriate format.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to encompass the binding region.
-
The docking simulation is performed to generate a series of possible binding poses for the ligand.
-
-
Analysis: The resulting poses are ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like Discovery Studio or PyMOL.
Predicted Molecular Properties (Data Tables)
The following tables are structured to present the quantitative data that would be obtained from the computational analyses described above. Note: The values in these tables are placeholders and would need to be populated with data from a specific computational study on this compound.
Table 1: Calculated Structural Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C3 | [Value] |
| C4-Cl | [Value] |
| C7-N(nitro) | [Value] |
| N(nitro)-O1 | [Value] |
| N(nitro)-O2 | [Value] |
| ... | [Value] |
| **Bond Angles (°) ** | |
| C3-C4-C4a | [Value] |
| C6-C7-C8 | [Value] |
| C7-N(nitro)-O1 | [Value] |
| ... | [Value] |
| Dihedral Angles (°) | |
| C5-C6-C7-N(nitro) | [Value] |
| ... | [Value] |
Table 2: Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | [Value] |
| C2 | [Value] |
| C4 | [Value] |
| Cl | [Value] |
| C7 | [Value] |
| N(nitro) | [Value] |
| O1(nitro) | [Value] |
| O2(nitro) | [Value] |
| ... | [Value] |
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | [Value] |
| LUMO Energy | [Value] |
| HOMO-LUMO Energy Gap (ΔE) | [Value] |
Visualizations
Visual representations are critical for interpreting computational data. This section provides examples of diagrams that can be generated to illustrate workflows and molecular properties.
Workflow for Computational Analysis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-7-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-chloro-7-nitroquinoline derivatives, which are valuable scaffolds in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis and derivatization of this important heterocyclic core.
Introduction
The this compound scaffold is a key building block for the development of a variety of therapeutic agents. The presence of a chloro group at the 4-position allows for facile nucleophilic substitution, while the nitro group at the 7-position can be a site for further functionalization or can influence the electronic properties of the molecule, contributing to its biological activity. Derivatives of this compound have shown promise as anticancer and antimalarial agents.
Synthesis of the this compound Core
The synthesis of this compound is typically achieved through a two-step process starting from 4-chloroquinoline. The first step is the nitration of the quinoline ring, followed by chlorination of the 4-hydroxy intermediate.
Experimental Protocol 1: Nitration of 4-Chloroquinoline
This protocol describes the regioselective nitration of 4-chloroquinoline to yield this compound.
Materials:
-
4-Chloroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0-5.0 eq) with cooling in an ice bath to maintain the temperature between 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-chloroquinoline in sulfuric acid over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product should form.
-
Filter the solid precipitate and wash it thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data for Nitration of 4-Chloroquinoline
| Parameter | Value | Reference |
| Starting Material | 4-Chloroquinoline | |
| Reagents | H₂SO₄, HNO₃ | |
| Temperature | 0-5 °C | |
| Reaction Time | 2-3 hours | |
| Typical Yield | 70-85% |
Derivatization of this compound
The this compound core can be further functionalized at the 4-position through various reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Application 1: Synthesis of 4-Amino-7-nitroquinoline Derivatives
The chloro group at the 4-position is susceptible to nucleophilic attack by amines, leading to the formation of 4-amino-7-nitroquinoline derivatives. These compounds are of significant interest due to their potential biological activities.
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.5-2.0 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), optional, for amine hydrochlorides)
-
Water
-
Ethyl Acetate
Equipment:
-
Round-bottom flask or sealed tube
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add the desired amine (1.5-2.0 eq). If the amine is a hydrochloride salt, add a base like triethylamine or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours, or heat in a microwave reactor at 140-180°C for 20-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Nucleophilic Aromatic Substitution
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Nucleophile | Primary or Secondary Amine | |
| Solvent | Ethanol or DMF | |
| Temperature | 80-180 °C (Conventional or Microwave) | |
| Reaction Time | 20 min - 12 hours | |
| Typical Yield | 60-95% |
Application 2: Synthesis of 4-Aryl-7-nitroquinoline Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it allows for the introduction of various aryl or heteroaryl groups at the 4-position of the quinoline ring.
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is a generalized protocol and may require optimization for specific substrates due to the electron-deficient nature of the starting material.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos-Pd-G3, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), Toluene/Water, or DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas line
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand if required.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-nitroquinoline.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Coupling Partner | Arylboronic Acid | |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Base | K₂CO₃ or K₃PO₄ | |
| Solvent | Dioxane/Water or Toluene/Water | |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 50-80% (highly substrate dependent) |
Biological Applications and Signaling Pathways
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Several quinoline derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Antimalarial Activity: Inhibition of Hemozoin Formation
The antimalarial activity of many quinoline-based drugs, including derivatives of this compound, is attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. Quinoline derivatives are thought to inhibit this process, leading to the accumulation of toxic heme and parasite death.
Caption: Inhibition of hemozoin formation by 4-amino-7-nitroquinoline derivatives.
Experimental Workflow Visualization
The overall process of synthesizing and evaluating this compound derivatives can be summarized in the following workflow.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols for the Amination of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-amino-7-nitroquinoline derivatives, a crucial scaffold in medicinal chemistry and drug discovery. The primary method detailed is nucleophilic aromatic substitution (SNAr), a robust and widely applicable transformation. An alternative palladium-catalyzed method, the Buchwald-Hartwig amination, is also presented.
Introduction
The 4-aminoquinoline core is a privileged scaffold found in a variety of biologically active compounds, most notably antimalarial drugs like chloroquine. The introduction of a nitro group at the 7-position can significantly modulate the electronic properties and biological activity of the molecule, making 4-amino-7-nitroquinoline derivatives attractive targets for drug development programs. The amination of 4-chloro-7-nitroquinoline is a key synthetic step to access these derivatives. The strong electron-withdrawing nature of the nitro group at the 7-position and the quinoline nitrogen atom activate the C4 position for nucleophilic attack, facilitating the displacement of the chloro substituent.
Data Presentation: Comparative Reaction Conditions for Amination of 4-Chloroquinolines
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on various 4-chloroquinoline derivatives, providing a comparative overview for experimental design.
| Starting Material | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Additives/Catalyst | Yield (%) |
| 4,7-Dichloroquinoline | Butylamine | Neat | 120-130 | 6 | None | Not Specified |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | None | Not Specified |
| 4,7-Dichloroquinoline | N,N-Dimethyl-ethane-1,2-diamine | Neat | 120-130 | 6-8 | None | Not Specified |
| 4-Chloro-2-methylquinoline | Various amines | Toluene | 120 | 1 | p-Toluenesulfonic acid | 55-89 |
| 4-Chloro-3-nitrobenzoic acid | Aminolactams | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Two primary methods for the amination of this compound are presented below: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine under thermal conditions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., butylamine, piperidine, aniline)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or neat conditions)
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Dichloromethane (DCM)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of substrate). If running under neat conditions, omit the solvent.
-
Addition of Amine: Add the desired primary or secondary amine (1.2-2.0 eq) to the reaction mixture. If the amine hydrochloride salt is used, add a base like triethylamine or potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-130 °C) and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Take up the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by precipitation (e.g., by adding hexane to a chloroform solution) or by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides an alternative, palladium-catalyzed method for the amination reaction, which can be milder and more versatile for certain substrates.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or other oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.4-2.0 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and the amine (1.2 eq) to the flask, followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the experimental workflow for the SNAr protocol and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the SNAr amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-nitroquinoline is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a strong electron-withdrawing nitro group at the 7-position, coupled with the inherent electron-withdrawing nature of the quinoline nitrogen, significantly activates the C4-position towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the facile and regioselective introduction of a diverse range of nucleophiles, leading to the synthesis of a library of 4-substituted-7-nitroquinoline derivatives. These derivatives are of significant interest due to their potential as antimalarial and anticancer agents.[1][2][3][4]
This document provides detailed application notes, experimental protocols, and supporting data for the nucleophilic aromatic substitution of this compound with various nucleophiles.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution of this compound proceeds via a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon of the quinoline ring. This step forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the quinoline ring and is particularly stabilized by the electron-withdrawing nitro group at the 7-position and the ring nitrogen. The aromaticity of the quinoline ring is subsequently restored by the elimination of the chloride leaving group, yielding the 4-substituted-7-nitroquinoline product.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution of this compound and structurally related compounds with various nucleophiles.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | Dichloromethane | - | 120-130 | 6 | High (not specified) | [6] |
| Ethane-1,2-diamine | Neat | - | 80 -> 130 | 8 | High (not specified) | [6] |
| N,N-dimethylethane-1,2-diamine | Neat | - | 130 | 6 | High (not specified) | [6] |
| Aniline | DMF | K₂CO₃ | 100-120 | 8-12 | High (not specified) | [5] |
| Benzylamine | - | - | - | - | High (not specified) | [7] |
| Morpholine | Ethanol | - | Reflux | 4-6 | 85-92 | [5] |
Table 2: Nucleophilic Aromatic Substitution with Other Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | - | Reflux | 12 | - | [8] |
| Thiophenol | - | - | - | - | - | [7] |
| Sodium Azide | N-Methylpyrrolidone | - | Room Temp | - | High (not specified) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Aliphatic Amines (Neat Conditions)
This protocol is adapted from the synthesis of related 4-aminoquinoline derivatives.[6]
Materials:
-
This compound (1.0 mmol)
-
Aliphatic amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine) (2.0-5.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and the aliphatic amine (2.0-5.0 mmol).
-
Heat the reaction mixture to 120-130 °C with constant stirring.
-
Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-(alkylamino)-7-nitroquinoline.
Protocol 2: General Procedure for Reaction with Aromatic Amines
This protocol is based on the reaction of 7-chloro-6-nitroquinoline with aniline.[5]
Materials:
-
This compound (1.0 mmol)
-
Aromatic amine (e.g., aniline) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard glassware for work-up and purification
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the aromatic amine (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add N,N-dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of 4-Hydrazino-7-nitroquinoline
This protocol is a general adaptation for the synthesis of hydrazinylquinolines.[8]
Materials:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (excess)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Mandatory Visualizations
References
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 4-Chloro-7-nitroquinoline in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 4-chloro-7-nitroquinoline scaffold in the discovery of novel antimalarial agents. While specific biological data for this compound is limited in publicly available literature, this document leverages extensive research on the closely related and critical class of 4-amino-7-chloroquinolines to provide a framework for its investigation. The protocols and data herein are essential for researchers aiming to synthesize, evaluate, and understand the mechanism of action of new quinoline-based antimalarial candidates.
Introduction and Rationale
The 4-aminoquinoline scaffold, exemplified by the long-standing antimalarial drug chloroquine, has been a cornerstone of malaria chemotherapy for decades.[1] The core mechanism of action for this class of compounds is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2][3] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[2][4]
The emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the development of new antimalarial agents.[5] Modifications of the 4-aminoquinoline scaffold, particularly at the 7-position of the quinoline ring and the 4-amino side chain, have been a fruitful strategy to overcome resistance.[6] The 7-chloro group is considered crucial for the antimalarial activity of chloroquine.[7] The introduction of a 7-nitro group, a strong electron-withdrawing group, presents an intriguing modification for antimalarial drug design, potentially altering the compound's electronic properties, basicity, and interaction with its biological targets.
Synthesis of 4-Amino-7-nitroquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives typically begins with a commercially available substituted quinoline. For the synthesis of derivatives of this compound, a common starting material would be 4,7-dichloroquinoline, which can be nitrated, or a pre-nitrated quinoline precursor. The key step is the nucleophilic substitution of the chlorine atom at the 4-position with a desired amine-containing side chain.
A general synthetic scheme is presented below:
Caption: General synthetic route to 4-amino-7-nitroquinoline derivatives.
Mechanism of Action: The Quinoline Pharmacophore
The primary proposed mechanism of action for 4-aminoquinoline derivatives is the inhibition of hemozoin formation. This process is initiated by the accumulation of the drug in the parasite's acidic digestive vacuole.
Caption: Proposed mechanism of action for 4-aminoquinoline antimalarials.
While the 7-nitro group's specific contribution to this mechanism is not fully elucidated, nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the generation of reactive oxygen species (ROS) and oxidative stress. This could represent a secondary mechanism of action for this compound derivatives, potentially contributing to their antimalarial activity.
Data Presentation: Structure-Activity Relationships
The antimalarial activity of 4-aminoquinoline derivatives is highly dependent on the nature of the substituent at the 7-position. The following table summarizes the in vitro antiplasmodial activity (IC50) of various 7-substituted 4-aminoquinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data provides a valuable context for predicting the potential efficacy of 7-nitro substituted analogs.
| Compound ID/Series | 7-Substituent | Side Chain | Strain (CQS) | IC50 (nM) (CQS) | Strain (CQR) | IC50 (nM) (CQR) |
| Chloroquine | -Cl | -HNCH(CH₃)(CH₂)₃NEt₂ | 3D7 | 9.8 | K1 | 250 |
| 7-Bromo-AQ | -Br | -HN(CH₂)₂NEt₂ | D10 | 3-12 | Dd2 | 3-12 |
| 7-Iodo-AQ | -I | -HN(CH₂)₂NEt₂ | D10 | 3-12 | Dd2 | 3-12 |
| 7-Fluoro-AQ | -F | -HN(CH₂)₂NEt₂ | D10 | 15-50 | Dd2 | 18-500 |
| 7-Trifluoromethyl-AQ | -CF₃ | -HN(CH₂)₂NEt₂ | D10 | 15-50 | Dd2 | 18-500 |
| 7-Methoxy-AQ | -OCH₃ | -HN(CH₂)₂NEt₂ | D10 | 17-150 | Dd2 | 90-3000 |
| 4-nitro styrylquinoline | -H (at 7) | styryl (at 4) | 3D7 | 67 | Dd2 | 172 |
Note: Data compiled from multiple sources for comparative purposes.[7][8][9] The side chain structure also significantly impacts activity.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the antimalarial activity of this compound derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.[10][11]
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax II at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Assay Setup: In a 96-well black, clear-bottom microplate, add 100 µL of the diluted compounds to triplicate wells. Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression model.
In Vitro β-Hematin Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare stock solutions of the test compounds and chloroquine (positive control) in DMSO.
-
Prepare a 0.5 M sodium acetate buffer (pH 4.8).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hemin solution to each well.
-
Add 50 µL of the test compound dilutions to the respective wells.
-
Initiate the reaction by adding 100 µL of the sodium acetate buffer to each well.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Quantification:
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove any unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-hematin formation for each compound concentration relative to the negative control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimalarial agents. While direct experimental data is needed, the well-established structure-activity relationships of the broader 4-aminoquinoline class suggest that 7-nitro substitution could lead to potent compounds, potentially with a dual mechanism of action. The provided protocols offer a robust framework for the synthesis and in vitro evaluation of such derivatives. Future research should focus on synthesizing a library of 4-amino-7-nitroquinoline analogues with diverse side chains and evaluating their efficacy against a panel of drug-sensitive and drug-resistant P. falciparum strains, as well as investigating their potential for generating oxidative stress in the parasite.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 13. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-7-nitroquinoline as a Key Intermediate in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-Chloro-7-nitroquinoline as a versatile intermediate for the development of potent anticancer agents. The protocols outlined below are based on established methodologies for the synthesis of quinoline-based compounds and their subsequent biological evaluation.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The presence of a nitro group at the 7-position and a chloro group at the 4-position of the quinoline ring provides two reactive sites for molecular elaboration. The electron-withdrawing nature of the nitro group activates the chloro-substituent at the 4-position for nucleophilic aromatic substitution (SNAr), making this compound an ideal starting material for creating diverse libraries of compounds for anticancer drug discovery.
Derivatives of this compound have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1] This document provides detailed protocols for the synthesis of anticancer agent precursors from this compound and their subsequent in vitro evaluation.
Data Presentation: Cytotoxic Activity of Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives, showcasing the potential of the 4-substituted-7-nitroquinoline scaffold in cancer therapy.
Table 1: Cytotoxic Activity (GI50, µM) of Selected 4-Aminoquinoline Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | 8.73 | [2] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | 8.22 | - | [2] |
| Chloroquine (Reference) | 20.72 | 24.36 | [2] |
Table 2: Cytotoxic Activity (IC50, µM) of 4-Thioalkylquinoline Derivatives
| Compound Class | HCT116 (Colon) | CCRF-CEM (Leukemia) | Reference |
| Sulfanyl Derivatives | Low | Low | [3] |
| Sulfinyl Derivatives | Low | Low | [3] |
| Sulfonyl N-oxide Derivatives | Pronounced | Pronounced | [3] |
Table 3: Cytotoxic Activity (GI50, µM) of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids
| Compound | CaCo-2 (Colorectal) | MCF-7 (Breast) | CCRF-CEM (Leukemia) | Hut78 (T-cell lymphoma) | THP-1 (Leukemia) | Raji (Burkitt lymphoma) | Reference |
| 5d | >100 | >100 | 1.2 | 0.4 | 3.2 | 8 | [4] |
| 8d | >100 | >100 | 0.8 | 0.6 | 1.5 | 3.1 | [4] |
| 12d | >100 | >100 | 1.1 | 0.7 | 2.4 | 4.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-7-nitroquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of 4-amino-7-nitroquinoline derivatives from this compound and an appropriate amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine, N,N-dimethylethylenediamine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-nitroquinoline derivative.
Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well microtiter plates
-
Synthesized quinoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture human cancer cell lines in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 μL of medium.[2]
-
Incubate the plates for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 μL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at a desired concentration for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and propidium iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of anticancer agents derived from this compound.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed mechanisms of action for quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions of 4-Chloro-7-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-7-nitroquinoline is a key heterocyclic intermediate used in the synthesis of a wide range of biologically active compounds. Its structure features two primary reactive sites: the chlorine atom at the C-4 position, which is susceptible to nucleophilic aromatic substitution, and the nitro group at the C-7 position, which can be readily reduced to an amino group. This dual reactivity allows for sequential functionalization, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including antimalarial and anticancer drugs.[1][2] This document provides detailed experimental protocols for three fundamental transformations of this compound: nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The electron-withdrawing nature of the quinoline nitrogen and the nitro group enhances the electrophilicity of the C-4 position, facilitating nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, particularly amines.[3][4] This reaction is a cornerstone for the synthesis of 4-aminoquinoline derivatives.[5][6]
Experimental Workflow: General SNAr Procedure
The general workflow for the synthesis of 4-amino-7-nitroquinoline derivatives involves the reaction of this compound with a primary or secondary amine, often under thermal or microwave conditions.
Caption: General workflow for nucleophilic substitution on this compound.
Protocol 1: Synthesis of N-Alkyl/Aryl-4-amino-7-nitroquinolines
This protocol describes the reaction of this compound with an amine under conventional heating.
Materials:
-
This compound
-
Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Dichloromethane, DMSO, or Ethanol)
-
Base (e.g., Triethylamine, if using a secondary amine salt)
-
5% aq. NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the desired primary or secondary amine (1.2-2.0 eq). If the amine is a hydrochloride salt, add a base like triethylamine (1.5 eq).[1]
-
Heat the reaction mixture to 120–130 °C and stir continuously for 6–8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
If the solvent is DMSO or ethanol, dilute the mixture with dichloromethane or ethyl acetate.[2]
-
Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 4-amino-7-nitroquinoline derivative.[1][2]
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | Neat | 120-130 | 6 | Good | [2] |
| Ethane-1,2-diamine | Neat | 80 -> 130 | 8 | Good | [2] |
| N,N-dimethyl-ethane-1,2-diamine | Neat | 120-130 | 6-8 | Good | [2] |
| Various primary/secondary amines | DMSO or Ethanol | 140-180 (Microwave) | 0.3-0.5 | 80-95 | [5][6] |
Reduction of the 7-Nitro Group
The conversion of the 7-nitro group to a 7-amino group is a critical transformation, providing a site for further derivatization. This reduction can be achieved using various reagents, most commonly metal-based reductants in acidic or neutral media.[7][8]
Reaction Pathway: Nitro to Amine
The reduction of the nitro group typically proceeds through nitroso and hydroxylamine intermediates to the final amine product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Purification of 4-Chloro-7-nitroquinoline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 4-Chloro-7-nitroquinoline via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate downstream applications in research and pharmaceutical development. These notes detail the principles of solvent selection, a protocol for solvent screening, and a step-by-step procedure for the recrystallization of this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a robust and widely used method for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the solution.
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. A systematic solvent screening should be performed to identify a solvent or solvent system that provides a significant difference in solubility at high and low temperatures, leading to good recovery of the purified product. The following table summarizes the expected observations for a range of common laboratory solvents when screening for their suitability to recrystallize this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility at Room Temperature (25°C) | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Hexane | 0.1 | 69 | Low | Low | Poor |
| Toluene | 2.4 | 111 | Low | Moderate | Potentially Suitable |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Good Candidate |
| Acetone | 5.1 | 56 | High | High | Poor |
| Ethanol | 4.3 | 78 | Moderate | High | Good Candidate |
| Methanol | 5.1 | 65 | High | High | Poor |
| Water | 10.2 | 100 | Insoluble | Insoluble | Unsuitable |
Note: This table is illustrative and based on general principles for chloro-nitro aromatic compounds. Experimental verification is required.
Experimental Protocols
Protocol for Solvent Screening
Objective: To identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes (e.g., 13x100 mm)
-
A selection of solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol)
-
Spatula
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into separate, labeled test tubes.
-
To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Vortex or agitate the mixture to assess the solubility. Record your observations. A suitable solvent should not dissolve the compound completely at this stage.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Continue to add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent required.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe for crystal formation. If crystals form, place the test tube in an ice bath to maximize crystal yield.
-
Evaluate the quality and quantity of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.
Protocol for Recrystallization of this compound
Objective: To purify crude this compound using the optimal solvent identified in the screening protocol. For the purpose of this protocol, Ethanol will be used as the illustrative solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (two sizes, e.g., 50 mL and 125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass to cover the flask
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate 50 mL Erlenmeyer flask, heat the recrystallization solvent (Ethanol) to its boiling point on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid and begin stirring.
-
Continue to add the hot solvent in small portions until the this compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a separate funnel and Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or a vacuum oven at a low temperature.
-
-
Analysis:
-
Once dry, weigh the purified this compound to determine the percent recovery.
-
Assess the purity of the recrystallized product by techniques such as melting point determination, Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Purification of 4-Chloro-7-nitroquinoline via Column Chromatography
This document provides a detailed protocol for the purification of this compound using column chromatography. This method is essential for removing impurities, such as positional isomers and unreacted starting materials, which are common in the synthesis of nitroquinoline derivatives.[1][2][3] The high purity of this compound is crucial for its use as an intermediate in the development of various therapeutic agents.
Introduction
Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[4][5][6] For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is highly effective. The separation relies on the polarity differences between the desired product and any impurities.[7][8] By carefully selecting the mobile phase, a high degree of purification can be achieved.
Data Presentation
Due to the absence of specific published quantitative data for the column chromatography of this compound, the following table presents representative data based on the purification of analogous compounds and general chromatography principles. This data should be considered a starting point for method optimization.
| Parameter | Value |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Gradient: Hexane to 30% Ethyl Acetate in Hexane |
| Crude Product Loading | 1g crude product per 50g silica gel |
| Elution Volume | Approximately 500 mL |
| Typical Purity (Post-Column) | >98% (as determined by HPLC/NMR) |
| Representative Rf of Product | ~0.4 (in 20% Ethyl Acetate/Hexane) |
| Representative Rf of Impurity | Varies (e.g., ~0.6 for less polar, ~0.2 for more polar) |
Experimental Protocol
This protocol details the purification of crude this compound using normal-phase column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Solvent reservoir
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass wool or cotton
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.[8]
-
-
Column Preparation (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 100% hexane) to the column.
-
Begin collecting fractions as the solvent elutes from the column.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient.
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or melting point determination.
-
Visualization
The following diagram illustrates the logical workflow for the column chromatography purification of this compound.
Caption: Workflow for the Purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 7. Khan Academy [khanacademy.org]
- 8. columbia.edu [columbia.edu]
Application Notes and Protocols: 4-Chloro-7-nitroquinoline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-chloro-7-nitroquinoline as a key starting material. The protocols cover nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and subsequent cyclizations to yield diverse heterocyclic scaffolds with potential applications in medicinal chemistry.
Introduction
This compound is a versatile building block in organic synthesis, primarily due to the presence of a reactive chlorine atom at the C4-position, which is activated towards nucleophilic substitution by the electron-withdrawing nitro group and the quinoline nitrogen. This reactivity allows for the introduction of a wide array of functionalities, paving the way for the construction of fused heterocyclic systems. Many quinoline-based heterocyclic compounds have demonstrated significant biological activities, including antimalarial and anticancer properties, making them attractive targets for drug discovery and development.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 4-position of this compound is highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles, which can serve as precursors for subsequent cyclization reactions.
A. Synthesis of 4-Azido-7-nitroquinoline
4-Azido-7-nitroquinoline is a key intermediate for the synthesis of triazoloquinolines via click chemistry or thermal cyclization.
Experimental Protocol:
-
Materials: this compound, sodium azide (NaN₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-azido-7-nitroquinoline.
-
Quantitative Data Summary:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ | DMF | Room Temp. | 3-6 | ~90 | [Generic] |
B. Synthesis of 4-Hydrazino-7-nitroquinoline and Subsequent Cyclization to 7-Nitro-1H-pyrazolo[3,4-b]quinoline
Reaction with hydrazine hydrate provides 4-hydrazino-7-nitroquinoline, which can be cyclized to form the pyrazolo[3,4-b]quinoline scaffold. This class of compounds has been investigated for various biological activities, including as kinase inhibitors.
Experimental Protocol:
-
Materials: this compound, hydrazine hydrate (80% in water), ethanol, triethylamine.
-
Procedure for 4-Hydrazino-7-nitroquinoline:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 10 eq) and a catalytic amount of triethylamine.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the solid, and dry to obtain 4-hydrazino-7-nitroquinoline.
-
-
Procedure for Cyclization to 7-Nitro-1H-pyrazolo[3,4-b]quinoline:
-
The crude 4-hydrazino-7-nitroquinoline can often cyclize in situ or upon further heating in a high-boiling solvent like diphenyl ether.
-
Alternatively, refluxing this compound with hydrazine hydrate in a high-boiling solvent like ethylene glycol can lead to a one-pot synthesis.[1]
-
Quantitative Data Summary:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Reflux | 4-8 | 4-Hydrazino-7-nitroquinoline | >80 | [2] |
| Hydrazine Hydrate | Ethylene Glycol | Reflux | 15 | 7-Nitro-1H-pyrazolo[3,4-b]quinoline | Moderate | [2][3] |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively, at the C4-position of the quinoline ring.
A. Buchwald-Hartwig Amination
This reaction allows for the coupling of a wide range of primary and secondary amines with this compound.
Experimental Protocol:
-
Materials: this compound, desired amine (primary or secondary), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), a base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)), and an anhydrous solvent (e.g., toluene, dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary (Representative Examples):
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 | [4][5] |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 90 | 12 | 80-95 | [6][7] |
| n-Butylamine | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 16 | 70-85 | [4][8] |
B. Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond by coupling this compound with an organoboron compound, typically a boronic acid or its ester.
Experimental Protocol:
-
Materials: this compound, aryl- or heteroarylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 6-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary (Representative Examples):
| Boronic Acid | Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 | [9] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-92 | [10] |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 60-75 | [11] |
III. Synthesis of Fused Heterocyclic Systems
The functionalized quinolines obtained from the reactions above can be further elaborated into more complex fused heterocyclic systems.
A. Furo[3,2-c]quinolines
These can be synthesized from this compound by reaction with a substituted phenol followed by intramolecular cyclization.
Experimental Protocol (Generalized):
-
Materials: this compound, a phenol with an ortho- or para- activating group (e.g., resorcinol), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF, diphenyl ether).
-
Procedure:
-
Combine this compound (1.0 eq), the phenol (1.1 eq), and the base (2.0 eq) in the solvent.
-
Heat the mixture to a high temperature (e.g., 140-180 °C) for several hours.
-
The reaction proceeds via initial SNAr to form a 4-phenoxyquinoline intermediate, which may undergo subsequent intramolecular cyclization.
-
Cool the reaction, pour into water, and extract with an organic solvent.
-
Purify the product by chromatography.
-
Visualizations
Reaction Workflows
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 4-Chloro-7-nitroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone in the field of medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Among its numerous derivatives, 4-Chloro-7-nitroquinoline stands out as a pivotal intermediate and a pharmacologically significant scaffold. Its unique electronic properties, conferred by the electron-withdrawing chloro and nitro groups, render the 4-position highly susceptible to nucleophilic substitution, making it a versatile building block for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its close analogs in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
Application in Anticancer Drug Discovery
Derivatives of the 7-substituted-4-chloroquinoline core have demonstrated significant potential as anticancer agents. The introduction of various side chains at the 4-position can lead to compounds with potent cytotoxic activity against a range of human cancer cell lines.
Quantitative Data: Cytotoxicity of 4-Aminoquinoline Derivatives
The following table summarizes the in vitro growth inhibitory activity (GI₅₀) of several 4-aminoquinoline derivatives against human breast cancer cell lines, showcasing the impact of different substitutions on their cytotoxic potency.
| Compound ID | Derivative Structure | MDA-MB-468 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| CQ | Chloroquine | 24.36 | 20.72 |
| 4 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | 11.01 | 51.57 |
| 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | - |
Data sourced from a study on the cytotoxicity of 4-aminoquinoline derivatives.[1]
Signaling Pathways in Anticancer Activity
Quinoline derivatives can exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis (programmed cell death) and the inhibition of survival pathways such as the PI3K/Akt pathway.
Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives
This protocol outlines a general procedure for the synthesis of 4-aminoquinoline derivatives from a 7-substituted-4-chloroquinoline precursor.[1]
Materials:
-
7-substituted-4-chloroquinoline (1.0 eq)
-
Appropriate mono- or di-alkyl amine (2.0-3.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of the 7-substituted-4-chloroquinoline and the corresponding amine is heated at 120-130 °C for 6-8 hours with continuous stirring.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is dissolved in dichloromethane.
-
The organic layer is washed with a saturated solution of sodium bicarbonate, followed by water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
4-aminoquinoline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values.
Application in Antimalarial Drug Discovery
The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone in malaria treatment for decades.[2][3] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. This compound serves as a crucial starting material for novel 4-aminoquinoline derivatives designed to overcome resistance.[3]
Mechanism of Action in Malaria
The primary mechanism of action for 4-aminoquinolines like chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2] The drug accumulates in this acidic organelle and forms a complex with heme, preventing its detoxification and leading to parasite death.[3]
Quantitative Data: Antiplasmodial Activity
While specific data for this compound derivatives was not found in the initial search, a related study on 4-nitro styrylquinoline (SQ) highlights the potential of nitro-containing quinolines.
| Compound | P. falciparum Strain | EC₅₀ (nM) |
| SQ (UCF 501) | 3D7 (Chloroquine-sensitive) | 67 |
| SQ (UCF 501) | Dd2 (Chloroquine-resistant) | < 67 |
Data from a study on a 4-nitro styrylquinoline derivative.[4] This demonstrates that nitro-substituted quinolines can exhibit potent activity against both drug-sensitive and resistant parasite strains.
Role as a Synthetic Intermediate
Beyond its direct use in generating bioactive derivatives through substitution at the 4-position, this compound and its analogs are valuable intermediates in multi-step syntheses of complex therapeutic agents. For instance, the structurally related 4-chloro-3-nitroquinoline is an indispensable intermediate in the manufacturing of Imiquimod, an immune response modifier.[5] Similarly, 4,7-dichloroquinoline is a key precursor for the synthesis of chloroquine and other antimalarials. The synthesis of such intermediates often involves multi-step processes including nitration and chlorination of a quinoline precursor.[5]
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 4-Chloro-7-nitroquinoline as a Precursor for Thiol-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-chloro-7-nitroquinoline as a versatile precursor for the synthesis of "turn-on" fluorescent probes for the detection and imaging of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).
Introduction
This compound is a readily available chemical scaffold ideal for developing fluorescent probes for biological thiols. The electron-withdrawing nature of the nitro group at the 7-position and the quinoline ring system activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr). This reactivity allows for a straightforward, one-step synthesis of thiol-reactive probes. The core principle of these probes is a "turn-on" fluorescence mechanism. The parent molecule, this compound, is weakly fluorescent. However, upon reaction with a biological thiol, the chlorine atom is displaced by the thiol group, leading to the formation of a 4-thioether-7-nitroquinoline derivative. This substitution modulates the electronic properties of the quinoline fluorophore, resulting in a significant increase in fluorescence intensity. This "turn-on" response enables the sensitive and selective detection of thiols in complex biological environments.
Quantitative Data Summary
The photophysical properties of fluorescent probes derived from this compound are critical for their application in bioimaging. The following tables summarize representative quantitative data for a hypothetical thiol-reactive probe, QN-Thiol , synthesized from this compound and a generic thiol-containing analyte. These values are based on typical data for structurally similar 7-nitroquinoline and nitrobenzofurazan (NBD)-based thiol probes and should be experimentally verified for any newly synthesized probe.
Table 1: Photophysical Properties of a Representative QN-Thiol Probe
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~470 - 480 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | ~540 - 550 nm | PBS, pH 7.4 |
| Stokes Shift | ~70 nm | - |
| Molar Absorptivity (ε) | 15,000 - 25,000 M-1cm-1 | PBS, pH 7.4 |
| Fluorescence Quantum Yield (Φf) - Unreacted | < 0.01 | PBS, pH 7.4 |
| Fluorescence Quantum Yield (Φf) - Thiol Adduct | 0.3 - 0.6 | PBS, pH 7.4 |
| Fluorescence Enhancement | >100-fold | Upon reaction with thiols |
Table 2: Performance Characteristics for Thiol Detection
| Analyte | Detection Limit (LOD) | Linear Range |
| Cysteine (Cys) | ~20 - 50 nM | 0.1 - 10 µM |
| Homocysteine (Hcy) | ~30 - 60 nM | 0.1 - 10 µM |
| Glutathione (GSH) | ~1 - 5 µM | 10 - 500 µM |
Experimental Protocols
I. Synthesis of a Thiol-Reactive Fluorescent Probe from this compound
This protocol describes the general synthesis of a 4-thioether-7-nitroquinoline probe via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Thiol-containing reactant (e.g., N-acetylcysteamine, cysteamine)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent of choice under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol-containing reactant (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified 4-thioether-7-nitroquinoline probe.
-
Characterize the final product by NMR and mass spectrometry.
II. In Vitro Fluorescence Spectroscopy for Thiol Detection
This protocol outlines the steps to characterize the fluorescence response of the synthesized probe to thiols.
Materials:
-
Synthesized 4-thioether-7-nitroquinoline probe
-
Stock solutions of thiols (e.g., Cys, Hcy, GSH) in deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the probe (e.g., 1 mM) in DMSO.
-
Prepare a working solution of the probe (e.g., 10 µM) in PBS (pH 7.4).
-
Record the fluorescence spectrum of the probe working solution (this serves as the blank). Use an excitation wavelength of ~475 nm and record the emission from 500 nm to 700 nm.
-
To the probe solution in the cuvette, add increasing concentrations of the target thiol stock solution.
-
After each addition, mix thoroughly and allow the solution to incubate at room temperature for a set time (e.g., 15-30 minutes) to ensure complete reaction.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the thiol to determine the detection limit and linear range.
-
To assess selectivity, repeat the experiment with other biologically relevant analytes (e.g., other amino acids, reactive oxygen species).
III. Live Cell Imaging of Intracellular Thiols
This protocol provides a general procedure for visualizing intracellular thiols in mammalian cells using the synthesized probe.
Materials:
-
Synthesized 4-thioether-7-nitroquinoline probe stock solution (1 mM in DMSO)
-
Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)
Procedure:
-
Cell Culture: Culture cells to 60-80% confluency.
-
Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: a. Add fresh, pre-warmed cell culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope. Excite the probe at ~470 nm and collect the emission at ~540 nm. c. Acquire images using optimal settings for laser power, gain, and exposure time to minimize phototoxicity.
Mandatory Visualizations
Application Notes and Protocols for 4-Chloro-7-nitroquinoline Derivatives as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antiviral activity of 4-chloro-7-nitroquinoline derivatives and detailed protocols for their evaluation. The data presented herein is based on published scientific literature and is intended to guide research and development efforts in the field of virology and medicinal chemistry.
Overview of Antiviral Activity
Derivatives of the 7-chloro-4-aminoquinoline scaffold, structurally related to the broader this compound class, have demonstrated promising in vitro activity against several RNA viruses, notably Influenza A Virus (IAV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] Structural modifications of the terminal amino group of N1-(7-chloroquinolin-4-yl)butane-1,4-diamine have yielded a series of compounds with potent antiviral effects.[2] One of the most notable derivatives, compound 5h , which incorporates an N-mesityl thiourea group, has shown significant inhibitory effects against both IAV and SARS-CoV-2, in addition to its known antiplasmodial activity.[1][2]
The antiviral mechanism of quinoline derivatives is often associated with the inhibition of viral entry and replication. For enveloped viruses like influenza and coronaviruses, these compounds are thought to interfere with the acidification of endosomes, a critical step for the release of the viral genome into the cytoplasm.
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral and cytotoxic activities of a series of 7-chloro-4-aminoquinoline derivatives as reported by Mizuta et al. (2023).[2]
Table 1: Antiviral Activity against Influenza A Virus (A/WSN/33)
| Compound ID | Derivative Class | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
| 2a | Arylamide | 3.16 ± 0.61 | 4.60 ± 0.20 | 1.5 |
| 2b | Arylamide | 4.00 ± 0.00 | 7.31 ± 0.29 | 1.8 |
| 3a | Arylsulfonamide | 2.10 ± 0.53 | 4.40 ± 0.07 | 2.1 |
| 3b | Arylsulfonamide | 2.15 ± 0.35 | 4.60 ± 0.00 | 2.1 |
| 4b | Arylurea | 3.63 ± 0.31 | 6.20 ± 0.21 | 1.7 |
| 5a | Arylthiourea | 3.42 ± 0.52 | 6.40 ± 0.07 | 1.9 |
| 5b | Arylthiourea | 3.63 ± 0.25 | 6.35 ± 0.35 | 1.7 |
| 5c | Arylthiourea | 3.54 ± 0.40 | >10 | >2.8 |
| 5f | Arylthiourea | 3.27 ± 1.14 | 5.75 ± 0.42 | 1.8 |
| 5h | Arylthiourea | 3.38 ± 1.96 | 18.6 ± 2.9 | 5.5 |
| 5i | Arylthiourea | 3.54 ± 0.40 | >10 | >2.8 |
| Favipiravir | Control | 2.78 ± 0.57 | >100 | >36 |
[a] 50% effective concentration against the A/WSN/33 virus as determined by crystal violet staining.[2]
[b] 50% cytotoxic concentration in Madin-Darby canine kidney (MDCK) cells.[2]
[c] Selectivity Index calculated as CC₅₀ / EC₅₀.[2]
Table 2: Antiviral Activity against SARS-CoV-2 (Wuhan Strain)
| Compound ID | Derivative Class | IC₅₀ (µM) [d] | CC₅₀ (µM) [e] | Selectivity Index (SI) [f] |
| 3a | Arylsulfonamide | 3.46 | 49.7 | 14.4 |
| 3b | Arylsulfonamide | 3.00 | 30.8 | 10.3 |
| 5c | Arylthiourea | 3.23 | 41.6 | 12.9 |
| 5h | Arylthiourea | 0.16 | 33.5 | 209.4 |
| Chloroquine | Control | 3.09 | >100 | >32.4 |
[d] 50% inhibitory concentration against the SARS-CoV-2 Wuhan strain in Vero E6 cells, determined by qRT-PCR.[2]
[e] 50% cytotoxic concentration in Vero E6 cells, determined by MTT assay.[2]
[f] Selectivity Index calculated as CC₅₀ / IC₅₀.[2]
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow for evaluating antiviral compounds and a proposed mechanism of action for quinoline derivatives.
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of the antiviral activity and cytotoxicity of this compound derivatives.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC₅₀).
Materials:
-
Host cells (e.g., Vero E6, MDCK)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. A typical starting concentration might be 100 µM, with 2-fold dilutions down the plate. Include a "cells only" control (medium only) and a vehicle control (highest concentration of DMSO used).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
Protocol 2: Antiviral Assay for SARS-CoV-2 (qRT-PCR-based)
This protocol measures the inhibition of viral RNA replication to determine the 50% inhibitory concentration (IC₅₀).
Materials:
-
Vero E6 cells
-
Complete culture medium
-
96-well cell culture plates
-
SARS-CoV-2 viral stock (e.g., Wuhan strain)
-
Test compounds dissolved in DMSO
-
RNA extraction kit
-
qRT-PCR reagents (primers/probes specific for a viral gene, e.g., N or E gene)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described in Protocol 1 and incubate overnight.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Aspirate the medium from the cells.
-
Add the compound dilutions to the cells.
-
Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
RNA Extraction: After incubation, collect the cell culture supernatant. Extract viral RNA from the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Perform one-step qRT-PCR using the extracted RNA. Use primers and probes targeting a conserved region of the SARS-CoV-2 genome.
-
Run the assay on a calibrated qRT-PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each well.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control.
-
Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Antiviral Assay for Influenza A Virus (Crystal Violet Staining)
This protocol measures the inhibition of virus-induced cytopathic effect (CPE) to determine the 50% effective concentration (EC₅₀).
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
96-well cell culture plates
-
Influenza A virus stock (e.g., A/WSN/33)
-
Test compounds dissolved in DMSO
-
Crystal Violet solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in Protocol 1 and grow to form a confluent monolayer.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in infection medium.
-
Wash the cell monolayer with PBS.
-
Add 100 µL of virus suspension (at a dose that causes complete CPE in 48-72 hours) to all wells except the "cells only" control.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Add infection medium only to the "virus only" and "cells only" controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until CPE is complete in the "virus only" control wells.
-
Staining:
-
Carefully discard the medium.
-
Wash the wells gently with PBS.
-
Fix the cells by adding 100 µL of 10% formalin for 20 minutes.
-
Discard the formalin, wash with water, and add 50 µL of Crystal Violet solution to each well. Incubate for 15-20 minutes at room temperature.
-
-
Elution and Measurement:
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of methanol or other suitable solvent to each well to elute the dye from the stained, viable cells.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE protection for each concentration relative to the "virus only" and "cells only" controls.
-
Plot the protection percentage against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-7-nitroquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time. | - Increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). - Gradually increase the reaction temperature while carefully monitoring for the formation of dinitro byproducts. - Extend the reaction time and monitor progress by TLC or HPLC. |
| Incomplete Chlorination: Insufficient chlorinating agent (e.g., POCl₃, SOCl₂), inadequate temperature, or presence of moisture. | - Ensure a molar excess of the chlorinating agent is used. - Increase the reaction temperature according to literature procedures. - Conduct the reaction under anhydrous conditions to prevent hydrolysis of the chlorinating agent. | |
| Product Loss During Work-up: Inefficient extraction or product degradation during purification. | - Optimize the extraction solvent and pH. - Employ careful purification techniques such as flash column chromatography or recrystallization with an appropriate solvent system. | |
| Presence of Multiple Isomeric Impurities | Lack of Regioselectivity during Nitration: The nitration of 7-chloroquinoline can lead to the formation of positional isomers, primarily 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline, in addition to the desired 7-chloro-6-nitroquinoline.[1] | - Reaction Control: Carefully control the reaction temperature and the rate of addition of the nitrating agent, as regioselectivity can be temperature-dependent.[1] - Purification: Employ high-resolution separation techniques like HPLC or careful column chromatography to isolate the desired isomer. |
| Formation of Dinitro Byproducts | Over-nitration: Use of a large excess of the nitrating agent or overly aggressive reaction conditions (high temperature).[1] | - Use a stoichiometric or slight excess of the nitrating agent.[1] - Maintain a low reaction temperature (e.g., 0-10 °C) during the addition and reaction.[1] |
| Presence of 4-Hydroxy-7-nitroquinoline | Incomplete Chlorination or Hydrolysis: Insufficient chlorinating agent or presence of water during the chlorination step can lead to the starting material remaining or the product hydrolyzing. The 4-chloro group is susceptible to hydrolysis.[2] | - Use a sufficient excess of the chlorinating agent (e.g., POCl₃). - Ensure all glassware is oven-dried and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 4,7-dichloroquinoline | Side reaction during chlorination: If the starting material for the nitration step is 7-chloro-4-quinolone, the chlorination of the hydroxyl group can be accompanied by other reactions if conditions are not optimized. | - Ensure the nitration step proceeds to completion before chlorination. - Purify the 7-chloro-4-hydroxy-quinoline intermediate before proceeding to the chlorination step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are positional isomers formed during the nitration step, such as 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline.[1] Other potential impurities include dinitro species from over-nitration, unreacted starting material (7-chloro-4-quinolone), and the hydrolysis product, 4-hydroxy-7-nitroquinoline.
Q2: How can I confirm the identity of the side products?
A2: The identity of side products can be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To quickly assess the number of components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the main product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the product and impurities, which is particularly useful for distinguishing between isomers.
Q3: What is the best method to purify this compound from its side products?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent is found in which the solubility of the product and impurities differs significantly.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from its isomers and other byproducts. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.
Q4: Can the formation of isomeric side products be completely avoided?
A4: Completely avoiding the formation of isomers during the nitration of a substituted quinoline ring is challenging due to the directing effects of the existing substituents.[1] However, their formation can be minimized by carefully controlling the reaction conditions, especially temperature and the rate of addition of the nitrating agent.
Experimental Protocols
Synthesis of this compound
This protocol describes a general two-step synthesis starting from 7-chloro-4-quinolone.
Step 1: Nitration of 7-Chloro-4-quinolone to 7-Chloro-4-hydroxy-6-nitroquinoline
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 7-chloro-4-quinolone to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Once the starting material is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum.
Step 2: Chlorination of 7-Chloro-4-hydroxy-6-nitroquinoline to this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the dried 7-chloro-4-hydroxy-6-nitroquinoline from the previous step.
-
Add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of side products during synthesis.
Caption: Troubleshooting workflow for synthesis.
References
minimizing regioisomer formation in 4-Chloro-7-nitroquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-nitroquinoline. Our focus is on providing practical solutions to minimize the formation of undesired regioisomers and optimize product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to synthesize this compound with high regioselectivity?
A1: Direct nitration of 4-chloroquinoline is not recommended as it predominantly yields a mixture of 5-nitro and 8-nitro isomers, with very low yields of the desired 7-nitro product. The most effective and regioselective approach is a two-step synthesis:
-
Synthesis of 4-hydroxy-7-nitroquinoline: This intermediate is synthesized first, which sets the desired regiochemistry.
-
Chlorination: The 4-hydroxy group is then converted to the chloro group to yield the final product.
This strategy avoids the formation of hard-to-separate regioisomers in the final step.
Q2: Which methods are recommended for the synthesis of the 4-hydroxy-7-nitroquinoline intermediate?
A2: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[1][2][3][4][5][6] This reaction involves the condensation of a substituted aniline with a malonic acid derivative, followed by thermal cyclization. For 4-hydroxy-7-nitroquinoline, the recommended starting materials are 3-nitroaniline and diethyl malonate or a similar derivative.
Q3: What are the common challenges in the chlorination of 4-hydroxy-7-nitroquinoline?
A3: The chlorination of 4-hydroxyquinolines, typically using phosphorus oxychloride (POCl₃), can present several challenges:
-
Incomplete reaction: This can be due to insufficient heating, short reaction times, or using a suboptimal amount of the chlorinating agent.[7]
-
Formation of dark-colored impurities: The electron-rich quinoline ring can be susceptible to side reactions at high temperatures, leading to the formation of polymeric or tar-like substances.[7]
-
Moisture sensitivity: Chlorinating agents like POCl₃ are highly sensitive to moisture, which can lead to their decomposition and reduced efficacy.[7]
-
Difficult work-up: Quenching the reaction mixture with water can be highly exothermic and requires careful handling.
Q4: How can I purify the final this compound product?
A4: The crude product obtained after the chlorination step can be purified by recrystallization from a suitable solvent, such as ethanol.[8][9] Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is also an effective purification method.[9]
Troubleshooting Guides
Part 1: Synthesis of 4-hydroxy-7-nitroquinoline (via Gould-Jacobs Reaction)
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of the cyclized product | 1. Incomplete condensation of 3-nitroaniline and diethyl malonate. 2. Suboptimal cyclization temperature. The reaction often requires high temperatures (e.g., in diphenyl ether).[3] 3. Decomposition of starting materials or product at high temperatures. | 1. Ensure complete removal of ethanol formed during the initial condensation. 2. Carefully control the cyclization temperature. A gradual increase in temperature might be beneficial. 3. Minimize the reaction time at high temperatures to prevent degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Formation of regioisomers | Although the Gould-Jacobs reaction with 3-nitroaniline is expected to be highly selective for the 7-nitro isomer, minor amounts of the 5-nitro isomer could potentially form. | Use a substituted malonic ester that can favor the desired cyclization position. Recrystallization of the crude 4-hydroxy-7-nitroquinoline can help in purifying the desired isomer. |
| Product is difficult to isolate from the high-boiling solvent (e.g., diphenyl ether) | The high boiling point of the solvent can make product isolation challenging. | After cooling the reaction mixture, add a non-polar solvent like hexane or petroleum ether to precipitate the product. The product can then be collected by filtration and washed with the non-polar solvent to remove residual high-boiling solvent.[10] |
Part 2: Chlorination of 4-hydroxy-7-nitroquinoline
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of this compound | 1. Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of POCl₃.[7] 2. Decomposition of the product under harsh acidic conditions or prolonged heating.[7] 3. Presence of moisture in the reaction setup.[7] | 1. Ensure the reaction is heated to the appropriate temperature (typically refluxing POCl₃, ~110 °C) for a sufficient duration (e.g., 4-6 hours).[11] Monitor the reaction by TLC. A modest excess of POCl₃ can be used. 2. Avoid unnecessarily long reaction times. 3. Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen) is recommended.[7] |
| Formation of dark tarry substances | The electron-rich nature of the quinoline ring, even with the deactivating nitro group, can lead to polymerization or other side reactions at high temperatures.[7] | Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial. Ensure the purity of the starting 4-hydroxy-7-nitroquinoline to avoid side reactions from impurities.[7] |
| Difficult or hazardous work-up | Quenching excess POCl₃ with water or ice is highly exothermic and can be dangerous on a larger scale. | 1. Distill off the excess POCl₃ under reduced pressure before the work-up.[12] 2. Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.[11] 3. Perform the quenching in a well-ventilated fume hood with appropriate personal protective equipment. |
| Product precipitates as a sticky solid during work-up | The product may not be fully in its free base form, or it may be co-precipitating with inorganic salts. | Ensure the pH of the aqueous solution is neutralized or slightly basic (pH 7-8) by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the product as a filterable solid.[11] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-7-nitroquinoline
This protocol is based on the principles of the Gould-Jacobs reaction.
Materials:
-
3-Nitroaniline
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Hexane or Petroleum ether
Procedure:
-
Condensation: A mixture of 3-nitroaniline (1 eq.) and diethyl malonate (1.1 eq.) is heated at 140-150 °C for 2-3 hours. The ethanol formed during the reaction is distilled off.
-
Cyclization: The reaction mixture is cooled slightly, and diphenyl ether is added as a high-boiling solvent. The mixture is then heated to 240-250 °C for 30-60 minutes to effect cyclization. The reaction progress should be monitored by TLC.
-
Isolation: After completion, the reaction mixture is cooled to room temperature. Hexane or petroleum ether is added to precipitate the crude 4-hydroxy-7-nitroquinoline.
-
Purification: The precipitate is collected by filtration, washed with hexane or petroleum ether to remove the diphenyl ether, and then can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 4-hydroxy-7-nitroquinoline.
Protocol 2: Synthesis of this compound
Materials:
-
4-hydroxy-7-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (optional, as a solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-nitroquinoline (1 eq.) in phosphorus oxychloride (3-5 eq.). A catalytic amount of DMF can be added to facilitate the reaction. Toluene can be used as a co-solvent.[11]
-
Chlorination: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[11]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[9]
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 4-hydroxy-7-nitroquinoline
| Starting Materials | Reaction | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Nitroaniline, Diethyl malonate | Gould-Jacobs | Diphenyl ether | 240-250 | 0.5-1 | 60-70 |
| 4-Hydroxyquinoline | Nitration | H₂SO₄/HNO₃ | 0-10 | 2-3 | 70-85 (mixture of isomers)[13] |
Table 2: Representative Reaction Conditions and Yields for the Chlorination of 4-hydroxy-7-nitroquinoline
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-hydroxy-7-nitroquinoline | POCl₃ | Neat or Toluene | 110-120 | 4-6 | 80-90 |
| 4-hydroxy-7-nitroquinoline | POCl₃/PCl₅ | Neat | 100-110 | 2-4 | 85-95 |
Visualizations
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of 4-Chloro-7-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Chloro-7-nitroquinoline.
Disclaimer: Detailed purification protocols and impurity profiles for this compound are not extensively reported in publicly available literature. The guidance provided herein is based on established principles of organic chemistry and data extrapolated from the purification of structurally related compounds, such as other chloro-nitroquinoline isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Purity After Initial Isolation | Incomplete reaction: Presence of unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Consider extending the reaction time or adjusting the temperature as per the reaction protocol. |
| Formation of Positional Isomers: Nitration of 4-chloroquinoline can likely lead to the formation of other nitro-isomers (e.g., 4-chloro-5-nitroquinoline, 4-chloro-8-nitroquinoline) which are often difficult to separate due to similar physical properties.[1][2] | - Optimize reaction conditions to favor the formation of the desired 7-nitro isomer. This may involve controlling the reaction temperature (e.g., maintaining a low temperature of 0-5 °C during nitration) and the rate of addition of the nitrating agent.[1]- Employ multi-step purification techniques, such as a combination of recrystallization and column chromatography.[2] | |
| Formation of Dinitro Byproducts: Harsh reaction conditions (e.g., excess nitrating agent, high temperature) can lead to over-nitration.[2] | - Use a stoichiometric amount or only a slight excess of the nitrating agent.- Maintain strict temperature control throughout the reaction.[2] | |
| Hydrolysis of the Product: The presence of moisture or exposure to strong bases during work-up can potentially lead to the hydrolysis of the chloro group or other degradation pathways.[2] | - Ensure anhydrous conditions during the reaction.- Avoid prolonged contact with strong aqueous bases during the work-up procedure.[2] | |
| Difficulty in Separating Isomers by Column Chromatography | Suboptimal Solvent System: The chosen eluent may not have the appropriate polarity to resolve closely related isomers. | - Perform a thorough optimization of the solvent system using TLC with various solvent ratios and compositions. A good starting point for chloro-nitroquinolines is a gradient of ethyl acetate in hexane.[1]- A shallow gradient during elution can improve separation. |
| Column Overloading: Loading too much crude material onto the column can lead to poor separation. | - Reduce the amount of crude product loaded onto the column.- Use a larger column with more stationary phase for a given amount of sample. | |
| Low Recovery After Recrystallization | Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature, or the impurity may co-crystallize. | - Screen a variety of solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[3]- Consider a two-solvent recrystallization system. |
| Premature Crystallization: The product crystallizes too quickly, trapping impurities. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Based on the synthesis of related compounds, the most common impurities are likely to be:
-
Positional Isomers: Other isomers such as 4-chloro-5-nitroquinoline and 4-chloro-8-nitroquinoline are highly probable byproducts from the nitration of 4-chloroquinoline.[1][2]
-
Unreacted Starting Material: Residual 4-chloroquinoline.
-
Dinitro Species: Formation of dinitro-4-chloroquinoline isomers under harsh reaction conditions.[2]
-
Degradation Products: Potential for hydrolysis or other degradation depending on the work-up and purification conditions.[2]
Q2: How can I identify and quantify the different isomers of this compound?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying positional isomers. A well-developed HPLC method can provide distinct peaks for each isomer.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation and differentiation of isomers based on the chemical shifts and coupling constants of the aromatic protons and carbons.[5]
-
Mass Spectrometry (MS): While MS will show the same molecular weight for isomers, it can be coupled with a separation technique like HPLC (LC-MS) to confirm the molecular weight of the separated peaks.
Q3: My crude product is a complex mixture that is difficult to purify. What should I do?
A3: A complex product mixture often points to a lack of control over the reaction conditions. Consider the following:
-
Temperature Control: Ensure precise and consistent temperature control during the reaction.
-
Reagent Addition: Add the nitrating agent slowly to the solution of 4-chloroquinoline to prevent localized overheating.[1]
-
Multi-Step Purification: A multi-step purification strategy may be necessary. This could involve an initial recrystallization to enrich the desired 7-nitro isomer, followed by column chromatography for final purification.[2]
Q4: What are some good starting points for recrystallization solvents for this compound?
A4: While specific data for this compound is scarce, for the related 7-chloro-6-nitroquinoline, ethanol has been used for recrystallization.[6] Other common solvents to screen for polar aromatic compounds include isopropanol, ethyl acetate, and toluene. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, might also be effective.[3]
Q5: Are there alternative synthesis routes that might yield a purer product?
A5: Yes, building the quinoline ring from a pre-nitrated starting material can offer better control over the position of the nitro group. For instance, a synthesis starting with an appropriately substituted aniline could lead specifically to the 7-nitro isomer, thus avoiding the formation of difficult-to-separate positional isomers.[2]
Quantitative Data
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, gradually increasing B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of around 0.3. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[7][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.[7]
-
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for purifying this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-7-nitroquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective synthetic strategy for this compound involves a two-step process:
-
Nitration of 4-hydroxyquinoline: This step introduces the nitro group at the 7-position of the quinoline ring. The hydroxyl group at the 4-position directs the electrophilic nitration primarily to the 5- and 7-positions, with the 7-nitro isomer being a major product under controlled conditions.
-
Chlorination of 4-hydroxy-7-nitroquinoline: The hydroxyl group at the 4-position is then replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the critical parameters to control during the nitration of 4-hydroxyquinoline to ensure good regioselectivity for the 7-nitro isomer?
Controlling the reaction conditions during nitration is crucial for maximizing the yield of the desired 7-nitro isomer and minimizing the formation of other isomers. Key parameters include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and improve selectivity.[1]
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio and concentration of these acids can influence the reaction's outcome.
-
Addition Rate: Slow, dropwise addition of the nitrating agent to the solution of 4-hydroxyquinoline with vigorous stirring is recommended to maintain a consistent temperature and concentration profile.
Q3: What are the most common side reactions during the chlorination of 4-hydroxy-7-nitroquinoline with POCl₃?
Several side reactions can occur during the chlorination step, leading to impurities and reduced yields. These include:
-
Incomplete Reaction: Insufficient heating, short reaction times, or an inadequate amount of the chlorinating agent can lead to unreacted starting material.[2]
-
Formation of Dark-Colored Impurities: The electron-rich quinoline ring can be susceptible to side reactions at high temperatures, leading to the formation of polymeric or tar-like substances.[2]
-
Hydrolysis of the Product: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, particularly during workup in the presence of water at non-neutral pH.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during the synthesis of this compound.
Low Yield of 4-hydroxy-7-nitroquinoline (Nitration Step)
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Conversion | - Insufficient nitrating agent.- Reaction temperature is too low.- Short reaction time. | - Increase the molar equivalents of the nitrating agent.- Gradually increase the reaction temperature while carefully monitoring for side reactions.- Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of Multiple Isomers | - Lack of regioselectivity due to suboptimal reaction temperature or nitrating agent concentration. | - Maintain strict temperature control, often using an ice bath (0-5 °C).[1] - Optimize the ratio of nitric acid to sulfuric acid. |
| Product Degradation | - Overly harsh reaction conditions (e.g., excessive temperature). | - Ensure the reaction temperature does not exceed the recommended range.- Avoid prolonged reaction times at elevated temperatures. |
Low Yield of this compound (Chlorination Step)
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | - Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of chlorinating agent.- Decomposition of starting material or product due to high temperatures.- Moisture in the reaction, leading to the decomposition of the chlorinating agent.[2] | - Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours).[2]- Control reaction time and temperature to avoid degradation.- Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere.[2] |
| Formation of Dark-Colored Impurities | - Side reactions of the electron-rich quinoline ring at high temperatures.[2] | - Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.- Consider using a milder chlorinating agent or different solvent system. |
| Difficult Purification | - Co-precipitation of the product and byproducts with similar solubility profiles.- Hydrolysis of the 4-chloro group back to the 4-hydroxy group during workup. | - Experiment with different solvent systems for recrystallization.- During workup, neutralize the solution carefully and extract the product promptly into a non-polar organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-7-nitroquinoline
This protocol is a general procedure and may require optimization.
Materials:
-
4-Hydroxyquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)[1]
-
Ice
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline in concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to 0-5 °C.[1]
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C and stirring vigorously.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash it with cold water, and dry it under a vacuum.
Protocol 2: Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
4-hydroxy-7-nitroquinoline
-
Phosphorus Oxychloride (POCl₃)
-
Toluene (optional, as solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-nitroquinoline in toluene (optional).
-
Slowly add phosphorus oxychloride (a common molar ratio is 1:3 to 1:5 of substrate to POCl₃).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 4-12 hours.[2] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Typical Temperature | Typical Reaction Time | Expected Yield Range | Common Impurities |
| Nitration | 4-Hydroxyquinoline, HNO₃, H₂SO₄ | 0-5 °C[1] | 4-6 hours[1] | 60-80% | 5-nitro and other positional isomers |
| Chlorination | 4-hydroxy-7-nitroquinoline, POCl₃ | 100-120 °C[2] | 4-12 hours[2] | 70-90% | Unreacted starting material, hydrolyzed product, polymeric byproducts |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the chlorination step.
References
Technical Support Center: 4-Chloro-7-nitroquinoline
Welcome to the Technical Support Center for 4-Chloro-7-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile quinoline derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to anticipate and address unexpected reactivity in your experiments.
Troubleshooting Guides & FAQs
This section addresses common and unexpected issues encountered during the synthesis and derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with an amine is sluggish or incomplete. What are the common causes?
A1: Incomplete reactions are often due to several factors:
-
Insufficient activation: While the nitro group at the 7-position activates the C4 position for nucleophilic attack, strong electron-donating groups on the nucleophile or steric hindrance can slow the reaction.
-
Inadequate temperature: SNAr reactions with deactivated nucleophiles may require higher temperatures to proceed at a reasonable rate.
-
Poor solvent choice: The solvent should be able to dissolve both the this compound and the nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices.
-
Base strength: If your nucleophile is a weak base (e.g., an aniline), the addition of a non-nucleophilic base can be crucial to neutralize the HCl generated during the reaction and drive the equilibrium forward.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A2: The presence of multiple, closely-eluting spots can indicate the formation of several byproducts:
-
Isomeric impurities: The starting material, this compound, may contain isomeric impurities from its synthesis, such as 4-Chloro-5-nitroquinoline or 4-Chloro-8-nitroquinoline. These isomers can also react with the nucleophile, leading to a mixture of products.
-
Over-alkylation: If you are using a primary or secondary amine as a nucleophile, the product of the initial substitution can sometimes react further, leading to di- or tri-substituted products, especially if the newly formed amine is more nucleophilic than the starting amine.[1][2]
-
Hydrolysis product: The highly reactive C4-chloro group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, which would form 4-Hydroxy-7-nitroquinoline.
Q3: My reaction mixture turned dark, and I isolated a tar-like substance instead of the expected product. What happened?
A3: Darkening of the reaction mixture and tar formation are often indicative of decomposition. This can be caused by:
-
Excessive heat: this compound, like many nitroaromatic compounds, can be thermally unstable. Prolonged heating at high temperatures can lead to decomposition.
-
Strongly basic conditions: While a base may be necessary, very strong bases can promote side reactions, including ring-opening or polymerization, particularly at elevated temperatures.
-
Reaction with the solvent: Some solvents, especially nucleophilic ones like alcohols, can react with the substrate under basic conditions or at high temperatures.
Troubleshooting Unexpected Reactivity
Issue 1: Formation of an Unexpected Hydrolysis Product (4-Hydroxy-7-nitroquinoline)
-
Symptom: A significant amount of a more polar byproduct is observed, which does not correspond to the expected substituted product. Mass spectrometry may indicate a mass corresponding to the replacement of -Cl with -OH.
-
Cause: The presence of water in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture, can lead to the hydrolysis of the C4-chloro group. This is exacerbated by high temperatures and the presence of a base.
-
Solution:
-
Dry all solvents and reagents: Ensure all solvents are anhydrous and that any solid reagents are thoroughly dried before use.
-
Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control reaction temperature: Use the lowest effective temperature to minimize the rate of hydrolysis.
-
Issue 2: Suspected Ring-Opening or Rearrangement
-
Symptom: Complex mixture of products observed by TLC and NMR, with signals that are inconsistent with a simple substitution product. Mass spectrometry may show fragments that suggest a change in the quinoline ring structure.
-
Cause: While less common, highly reactive nucleophiles or harsh reaction conditions (e.g., very strong bases, high temperatures) could potentially induce ring-opening or rearrangement of the quinoline scaffold. Analogous reactivity has been observed in related heterocyclic systems under specific conditions.[3]
-
Solution:
-
Milder reaction conditions: Employ milder bases and lower reaction temperatures.
-
Alternative synthetic route: If the desired transformation requires harsh conditions, consider a different synthetic strategy, such as modifying the nucleophile to be more reactive under milder conditions.
-
Thorough characterization: If an unexpected product is consistently formed, isolate and thoroughly characterize it to understand the reaction pathway. This could be a novel and interesting transformation.
-
Data Presentation
The following table summarizes reaction conditions that can favor either the desired SNAr product or lead to unexpected side products.
| Parameter | Conditions for Desired SNAr | Conditions Leading to Unexpected Products |
| Temperature | 80-120 °C (Nucleophile dependent) | > 150 °C or prolonged heating |
| Base | K₂CO₃, Et₃N, or excess amine | Strong bases (e.g., NaH, t-BuOK) at high temp. |
| Solvent | Anhydrous DMF, DMSO, NMP | Protic solvents (e.g., EtOH, MeOH) with base, wet solvents |
| Atmosphere | Inert (N₂ or Ar) | Air (presence of moisture) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Anhydrous DMF
-
K₂CO₃ (1.5 eq, if the amine is used as its salt or is a weak base)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the amine nucleophile. If using a base like K₂CO₃, add it at this stage.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Control Experiment to Test for Hydrolysis
This protocol can be used to determine the stability of this compound to hydrolysis under your reaction conditions.
Materials:
-
This compound
-
Reaction solvent (e.g., DMF)
-
Water (10 eq)
-
Base (if used in the main reaction, e.g., K₂CO₃)
-
TLC supplies
Procedure:
-
Set up a reaction identical to your planned SNAr, but omit the nucleophile.
-
Add a controlled amount of water (e.g., 10 equivalents) to the reaction mixture.
-
Heat the mixture to the same temperature as your planned reaction.
-
Monitor the reaction by TLC over the same time course, looking for the appearance of a new, more polar spot corresponding to 4-Hydroxy-7-nitroquinoline.
-
If a significant amount of the hydrolysis product is formed, it indicates that your reaction conditions are not sufficiently anhydrous.
Visualizations
Signaling Pathways and Workflows
Caption: The expected nucleophilic aromatic substitution (SNAr) pathway.
Caption: A decision-making workflow for troubleshooting unexpected results.
References
Technical Support Center: Nucleophilic Substitution on 4-Chloro-7-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 4-chloro-7-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in the nucleophilic substitution of this compound?
A1: The nitro group at the 7-position is a strong electron-withdrawing group. It activates the quinoline ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][3] This stabilization lowers the activation energy of the reaction, making the substitution at the 4-position more favorable.[4]
Q2: What are the most common nucleophiles used in this reaction?
A2: A wide variety of nucleophiles can be used, including:
-
Amines: Primary and secondary amines are very common, leading to the formation of 4-amino-7-nitroquinoline derivatives.[5][6]
-
Alcohols and Phenols: In the presence of a base, these form alkoxides and phenoxides, which are potent nucleophiles.
-
Thiols: Thiolates, generated by deprotonating thiols with a base, are also effective nucleophiles.
-
Azides: Sodium azide can be used to introduce an azido group.[7]
Q3: Why is my reaction yield consistently low?
A3: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature.[8]
-
Side Reactions: The formation of byproducts, such as the hydrolysis product 4-hydroxy-7-nitroquinoline, can consume the starting material.[9]
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough under the reaction conditions.
-
Suboptimal Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can enhance the reactivity of the nucleophile.[8]
Q4: How can I minimize the formation of the 4-hydroxy-7-nitroquinoline byproduct?
A4: The formation of 4-hydroxy-7-nitroquinoline is due to hydrolysis of the starting material. To minimize this:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are dry. Using a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Control Temperature: While higher temperatures can increase the reaction rate, they can also promote hydrolysis. Finding the optimal temperature is key.[8]
-
pH Control: The presence of strong bases can sometimes facilitate hydrolysis. Careful selection of the base and its stoichiometry is important.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very sluggish (TLC shows only starting material) | 1. Low Reaction Temperature: The activation energy for the SNAr reaction has not been overcome.[8] 2. Weak Nucleophile: The nucleophile is not reactive enough.[10] 3. Inappropriate Solvent: The solvent may be hindering the reaction.[8] | 1. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. 2. Activate Nucleophile: If using an alcohol or a weak amine, consider using a stronger base to generate the more potent nucleophile (e.g., NaH for alcohols).[10] 3. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[8] |
| Formation of multiple unidentified spots on TLC | 1. Decomposition: The starting material, product, or intermediates may be decomposing at the reaction temperature.[9] 2. Side Reactions: Unwanted side reactions may be occurring. | 1. Lower Temperature: Reduce the reaction temperature and increase the reaction time.[9] 2. Use a Milder Base: If a strong base is being used, consider switching to a milder one. 3. Inert Atmosphere: Ensure the reaction is running under an inert atmosphere to prevent oxidative decomposition. |
| Product precipitates from the reaction mixture | 1. Low Product Solubility: The product may be insoluble in the reaction solvent. | 1. Change Solvent: Select a solvent in which the product has higher solubility at the reaction temperature.[9] 2. Dilute the Reaction: Increasing the solvent volume might keep the product in solution. |
| Reaction turns dark or forms tar | 1. Decomposition: High temperatures can lead to the decomposition of reactants or products.[9] | 1. Reduce Temperature: Lower the reaction temperature and allow for a longer reaction time.[9] 2. Purify Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze decomposition. |
Quantitative Data Summary
The following table summarizes representative reaction conditions for the nucleophilic substitution on this compound and related substrates. Note that yields can vary based on the specific nucleophile and reaction scale.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | K₂CO₃ | 100-120 | 8-12 | ~85-95 |
| Morpholine | Ethanol | - | Reflux | 4-6 | ~90 |
| Sodium Methoxide | Methanol | - | Reflux | 6-8 | ~80-90 |
| Butylamine | Neat | - | 120-130 | 6 | ~70-80[5] |
| Ethane-1,2-diamine | Neat | - | 80-130 | 8 | ~65-75[5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0 eq).
-
Add a suitable amount of anhydrous DMF to dissolve the reactants.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Reaction with an Alcohol Nucleophile (forming an alkoxide)
This protocol describes a general method for the reaction of this compound with an alcohol via its alkoxide.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the alcohol (1.2 eq).
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: SNAr mechanism for nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Identification of Byproducts in 4-Chloro-7-nitroquinoline Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 4-Chloro-7-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The synthesis, which typically involves the nitration of 4-chloroquinoline or chlorination of 7-nitro-4-hydroxyquinoline, can lead to several process-related impurities. The most common byproducts include:
-
Positional Isomers: Nitration of 4-chloroquinoline can also produce isomers such as 4-chloro-5-nitroquinoline and 4-chloro-8-nitroquinoline due to competing directing effects of the chloro group and quinoline nitrogen.[1]
-
Hydrolysis Product (4-Hydroxy-7-nitroquinoline): The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, particularly if water is present during the reaction or work-up at elevated temperatures.[2]
-
Unreacted Starting Material: Incomplete reactions can result in the presence of residual 4-chloroquinoline or 7-nitro-4-hydroxyquinoline.[1]
-
Dinitrated Species: If the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), dinitration of the quinoline ring can occur.[1]
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A2: Low yields can stem from several factors. Incomplete reactions may be due to insufficient nitrating agent, low reaction temperatures, or short reaction times.[1] Conversely, product degradation can occur if reaction conditions are too harsh, such as excessively high temperatures.[1] Sub-optimal work-up procedures, leading to inefficient extraction or product loss during purification, can also contribute to low yields.[1] To improve the yield, consider incrementally increasing the amount of the nitrating agent, extending the reaction time, or slightly raising the temperature while carefully monitoring for the formation of degradation byproducts.[1]
Q3: My TLC and HPLC analyses show multiple product spots/peaks. How can I identify these byproducts?
A3: A complex product mixture often indicates a lack of reaction control, leading to the formation of isomers and other side products.[1] The initial step is to use analytical techniques like LC-MS to obtain the molecular weight of each component, which helps in preliminary identification.[2][3] For definitive structural confirmation, the byproducts must be isolated, typically via preparative HPLC or column chromatography, followed by characterization using spectroscopic methods such as NMR and high-resolution mass spectrometry.[2][4]
Q4: How can I minimize the formation of the 4-hydroxy-7-nitroquinoline byproduct?
A4: The formation of 4-hydroxy-7-nitroquinoline is caused by hydrolysis of the C-4 chlorine.[2] To minimize this, ensure that the reaction is conducted under strictly anhydrous conditions.[1] During the work-up, avoid prolonged exposure to aqueous or basic solutions, especially at elevated temperatures.[1] If hydrolysis is a persistent issue, consider modifying the purification strategy to limit contact with water.
Q5: Is it possible to improve the regioselectivity of the nitration to favor the desired 7-nitro isomer?
A5: Yes, improving regioselectivity is key to a cleaner reaction. Precise and consistent temperature control, often by maintaining a low temperature (e.g., 0-5 °C) with an ice bath during the addition of the nitrating agent, is critical.[1][4] Slow, dropwise addition of the nitrating mixture helps prevent localized overheating and reduces the formation of undesired isomers.[1] As an alternative strategy, consider a different synthetic route that offers better regiochemical control, such as starting with a pre-nitrated precursor like a 3-nitroaniline derivative to build the quinoline ring.[1]
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions for the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete Reaction | - Increase equivalents of the nitrating agent. - Extend the reaction time and monitor by TLC/HPLC.[1] - Cautiously increase the reaction temperature.[1] |
| Product Degradation | - Maintain strict temperature control (e.g., 0-5 °C) during reagent addition.[1] - Avoid prolonged reaction times at elevated temperatures.[1] | |
| Sub-optimal Work-up | - Ensure complete extraction with an appropriate organic solvent. - Optimize purification methods (recrystallization, column chromatography) to minimize product loss.[1] | |
| Presence of Multiple Isomeric Impurities | Lack of Regioselectivity | - Maintain precise low-temperature control during nitration.[1] - Ensure slow, dropwise addition of the nitrating agent.[1] - Consider an alternative synthesis route with better regiocontrol.[1] |
| Significant Amount of Unreacted Starting Material | Insufficient Reagents or Non-Optimal Conditions | - Increase the amount of the limiting reagent (e.g., nitrating agent).[1] - Increase reaction time or cautiously raise the temperature, monitoring for side reactions.[1] |
| Formation of Hydrolysis Product (4-Hydroxy-7-nitroquinoline) | Exposure to Moisture or Base During Work-up | - Ensure anhydrous reaction conditions.[1] - Minimize contact time with aqueous or basic solutions during work-up and purification.[1][2] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is designed for the separation and preliminary identification of this compound and its common byproducts from a crude reaction mixture.[1][3]
-
Instrumentation: UHPLC system coupled with a Triple Quadrupole or Q-TOF Mass Spectrometer.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and MS in positive ion ESI mode.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of acetonitrile and water to a concentration of approximately 50-100 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product and to isolate individual byproducts for further characterization.[4]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]
Visualizations
Synthesis Pathway and Potential Byproducts
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Troubleshooting and Identification Workflow
Caption: A logical workflow for identifying and resolving byproduct issues in synthesis.
References
Technical Support Center: Synthesis of 4-Chloro-7-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-7-nitroquinoline synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a two-step process: the nitration of 7-chloroquinoline to form 7-chloro-6-nitroquinoline, followed by chlorination of an appropriate precursor. An alternative pathway begins with the synthesis of a quinoline core, such as through the Skraup synthesis starting from 3-chloroaniline, followed by nitration and chlorination steps.
Q2: My overall yield is consistently low. What are the most critical stages to optimize?
A2: Low yields can arise from several factors throughout the synthesis. The most critical stages to scrutinize are the cyclization reaction (if starting from acyclic precursors), the nitration step, and the final chlorination. Incomplete reactions, formation of side products, and degradation of intermediates or the final product are common culprits.[1][2]
Q3: How can I minimize the formation of regioisomers during nitration?
A3: The formation of undesired isomers, such as 5-nitro and 8-nitro derivatives, is a common challenge in the nitration of 7-chloroquinoline.[1] To enhance regioselectivity for the desired 6- or 7-nitro isomer, precise control of reaction temperature is crucial; lower temperatures generally favor the thermodynamically more stable product.[1][3] Additionally, the slow and controlled addition of the nitrating agent with vigorous stirring helps maintain a consistent reaction temperature and concentration profile, which can improve selectivity.[1]
Q4: What are the best practices for the chlorination step?
A4: The chlorination of a 4-hydroxyquinoline precursor is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[4] Key considerations for a successful chlorination include:
-
Anhydrous Conditions: POCl₃ is highly sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Temperature Control: The reaction is typically heated to reflux (around 110-120°C).[2][4] Careful temperature management is necessary to drive the reaction to completion without causing degradation.
-
Reagent Purity: Use high-purity starting materials and freshly distilled or opened POCl₃.[2]
Q5: What is the most effective method for purifying the final this compound product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][6] Column chromatography on silica gel is another effective method for removing impurities.[7] The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[1][8] |
| Impure starting materials inhibiting the reaction. | Ensure the purity of all reagents and solvents before use.[1] | |
| Presence of moisture, especially in the chlorination step. | Use thoroughly dried glassware and reagents. Conduct the reaction under an inert atmosphere.[2][5] | |
| Formation of significant side products | Suboptimal reaction temperature leading to poor regioselectivity in nitration. | Maintain strict temperature control, typically at 0-5°C, during the addition of the nitrating agent.[1][3] |
| Polymerization or tar formation, particularly in Skraup synthesis. | Ensure uniform heating and efficient stirring to avoid localized overheating. The use of moderating agents like ferrous sulfate can also help.[1] | |
| Product loss during workup | Inefficient extraction or premature precipitation. | Optimize the pH during aqueous workup to ensure the product is in the desired form for extraction. Ensure complete transfer of materials between vessels. |
| Decomposition of the product during purification. | If using column chromatography, select a solvent system that provides good separation without causing product degradation. For recrystallization, avoid prolonged heating. |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of regioisomers | Poor control over nitration conditions. | Optimize the reaction temperature and the rate of addition of the nitrating agent.[1][3] |
| Dark, tarry impurities | Polymerization side reactions. | Use moderating agents and ensure uniform heating.[1] Purification by column chromatography may be necessary. |
| Residual starting material | Incomplete reaction. | Extend reaction time or moderately increase the temperature, while monitoring for side product formation.[1][8] |
| Hydrolysis of chloro group | Exposure to water during workup or storage. | Ensure anhydrous conditions during workup and store the final product in a desiccator. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 4-Hydroxy-7-nitroquinoline
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
4-Hydroxy-7-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another suitable high-boiling solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Hydroxy-7-nitroquinoline (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
4-Chloro-7-nitroquinoline stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and storage of 4-Chloro-7-nitroquinoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend storage at room temperature.[2] To prevent degradation, it is crucial to protect the compound from moisture and light.[3]
Q2: My this compound solution appears to have changed color. What could be the cause?
A2: A change in color, such as yellowing, can indicate degradation of the compound. This may be caused by exposure to light, elevated temperatures, or incompatible solvents. It is recommended to prepare fresh solutions and store them protected from light, for example, by using amber vials or wrapping the container in aluminum foil.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could these be?
A3: Unexpected peaks are likely degradation products or impurities. This compound can undergo degradation under various conditions. Common degradation pathways for similar nitroaromatic and chlorinated heterocyclic compounds include hydrolysis, oxidation, and photodecomposition. Hydrolysis of the chloro group to a hydroxyl group is a potential degradation pathway. To identify these peaks, a forced degradation study coupled with mass spectrometry (MS) analysis is recommended.
Q4: How can I perform a forced degradation study to understand the stability of this compound?
A4: A forced degradation study, as outlined by ICH guidelines, involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3] This helps in developing a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section below.
Q5: Is this compound sensitive to light?
A5: Yes, many quinoline derivatives and nitroaromatic compounds are light-sensitive.[3] Photostability testing as per ICH Q1B guidelines is recommended to assess the impact of light exposure.[1][4][5] This involves exposing the solid material and solutions to a combination of UV and visible light.[6]
Stability and Storage Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature (Cool, Dry Place) | To minimize thermal degradation.[2] |
| Light Exposure | Protect from light (e.g., amber vials, store in dark) | To prevent photodegradation.[3] |
| Moisture | Store in a tightly sealed container in a dry environment | To prevent hydrolysis.[7] |
| Atmosphere | Normal atmosphere is generally acceptable; for long-term storage of highly pure material, an inert atmosphere (e.g., argon or nitrogen) can be considered. | To prevent potential oxidative degradation over extended periods. |
| pH (in solution) | Neutral pH is generally preferred for storage of solutions. | Acidic or basic conditions can promote hydrolysis of the chloro group. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[6]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or heat at a gentle temperature (e.g., 40°C) for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][5] A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method. A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate) is a common starting point.[8]
-
Use a photodiode array (PDA) detector to monitor the formation of degradation products and to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which aids in their structural elucidation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
avoiding degradation of 4-Chloro-7-nitroquinoline during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Chloro-7-nitroquinoline. Our goal is to help you minimize degradation and maximize yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during nucleophilic substitution reactions?
A1: The most common degradation pathway is the hydrolysis of the chloro group at the C-4 position to a hydroxy group, forming 4-hydroxy-7-nitroquinoline. This side reaction is particularly prevalent in the presence of water, especially at elevated temperatures.[1] The electron-withdrawing nature of the nitro group at the 7-position and the quinoline nitrogen atom makes the C-4 position highly susceptible to nucleophilic attack, including by water.
Q2: How do common solvents affect the stability of this compound?
A2: Dipolar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), can accelerate the hydrolysis of 4-chloroquinolines. While these solvents are often used to facilitate nucleophilic aromatic substitution (SNAr) reactions, care must be taken to use anhydrous conditions to minimize the formation of the 4-hydroxy byproduct. Polar protic solvents, like ethanol and water, can also participate in solvolysis reactions, though the reaction rate may vary. Nonpolar aprotic solvents are less likely to promote hydrolysis.
Q3: I am observing multiple byproducts in my amination reaction with this compound. What could be the cause?
A3: Besides the hydrolysis product (4-hydroxy-7-nitroquinoline), other byproducts in amination reactions can arise from:
-
Over-alkylation: If you are using a primary or secondary amine, the initial product can sometimes react further with another molecule of this compound, leading to di- or tri-substituted products.[1]
-
Reaction with solvent: If using a nucleophilic solvent like an alcohol at high temperatures, you may observe the formation of alkoxy-substituted byproducts.[1]
-
Complex rearrangements: Under harsh basic conditions, more complex side reactions involving the quinoline ring system can occur.[1]
Q4: How can I monitor the degradation of this compound during my reaction?
A4: The progress of the reaction and the formation of degradation products can be effectively monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material, desired product, and any byproducts like 4-hydroxy-7-nitroquinoline.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of product and byproduct spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile byproducts.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Hydrolysis of Starting Material: The presence of water in the reaction mixture is leading to the formation of 4-hydroxy-7-nitroquinoline. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. | Increase the reaction time and/or temperature, monitoring for the formation of degradation products. Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | Select a solvent in which both this compound and the nucleophile have good solubility at the reaction temperature. | |
| Multiple Spots on TLC / Peaks in HPLC | Formation of Hydrolysis Byproduct: As mentioned, water contamination is a likely culprit. | Follow the recommendations for minimizing hydrolysis mentioned above. |
| Over-alkylation with Amine Nucleophile: The amine product is reacting further. | Use a large excess of the amine nucleophile to favor the mono-substitution product. Alternatively, add the this compound slowly to the reaction mixture containing the amine. | |
| Impure Starting Material: The this compound may contain impurities from its synthesis. | Purify the starting material before use, for example, by recrystallization. | |
| Reaction Turns Dark / Tar Formation | Decomposition at High Temperatures: The reactants or products may be decomposing at the reaction temperature. | Reduce the reaction temperature and, if necessary, extend the reaction time. Consider using a milder base if applicable. |
| Side Reactions of the Nitro Group: The nitro group can sometimes participate in undesired side reactions under harsh conditions. | Use the mildest possible reaction conditions (temperature, base) that still allow for a reasonable reaction rate. |
Data Presentation
Table 1: General Stability of this compound in Different Solvent Types
| Solvent Type | Examples | Stability of this compound | Potential for Degradation |
| Polar Aprotic | DMSO, DMF | Moderate | High risk of hydrolysis if water is present. These solvents can accelerate the SNAr reaction, but also the hydrolysis. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | High risk of solvolysis (hydrolysis or alcoholysis). |
| Nonpolar Aprotic | Toluene, Hexane, Dioxane | High | Low risk of hydrolysis. However, solubility of reactants may be limited. |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol provides a general method for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (2-5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base (1.5-2 equivalents)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the amine nucleophile (2-5 equivalents), and the anhydrous base (1.5-2 equivalents).
-
Add a sufficient amount of anhydrous DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically after 6-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol or another suitable solvent to remove impurities.
-
Dry the product under vacuum.
-
If necessary, purify the product further by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A generalized experimental workflow for the amination of this compound.
Caption: A decision tree for troubleshooting common issues in this compound reactions.
References
Technical Support Center: Scale-Up Synthesis of 4-Chloro-7-nitroquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-7-nitroquinoline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low Yield in the Chlorination of 4-Hydroxy-7-nitroquinoline
Question: We are experiencing a significant drop in yield when scaling up the chlorination of 4-hydroxy-7-nitroquinoline to this compound using phosphorus oxychloride (POCl₃). What are the potential causes and how can we mitigate this?
Answer:
Low yields during the scale-up of this chlorination are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:
-
Incomplete Reaction:
-
Insufficient Reagent: On a larger scale, ensure a sufficient molar excess of POCl₃ is used. The optimal ratio may be higher than in lab-scale experiments to drive the reaction to completion.
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to localized areas of low reagent concentration. Ensure your stirring is efficient for the reactor volume.
-
Reaction Time: The reaction may require a longer duration at a larger scale to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Degradation:
-
Excessive Temperature: The chlorination reaction is often exothermic.[1] Poor heat dissipation in a large reactor can lead to temperature spikes, causing product degradation. Implement controlled, slow addition of POCl₃ and ensure efficient cooling.
-
Prolonged Reaction Time at High Temperature: Even at the target temperature, extended reaction times can lead to the formation of byproducts. Optimize the reaction time based on monitoring.
-
-
Work-up and Isolation Losses:
-
Hydrolysis: The this compound product is susceptible to hydrolysis back to the starting material or other byproducts upon contact with water or other nucleophiles. Ensure the work-up is performed under anhydrous or near-anhydrous conditions until the excess POCl₃ is quenched.
-
Quenching: The quenching of excess POCl₃ with a suitable solvent or a cooled base solution must be carefully controlled to avoid localized heating and product degradation.
-
Extraction: Inefficient extraction can lead to significant product loss. Ensure the appropriate solvent and a sufficient number of extractions are used.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Impurities During Synthesis
Question: Our scaled-up synthesis of this compound is resulting in a product with significant impurities that are difficult to remove. What are the likely impurities and how can we control their formation?
Answer:
Impurity formation is a critical issue in scaling up, affecting both yield and the quality of the final product. The primary impurities in the synthesis of this compound are typically related to the nitration and chlorination steps.
-
Isomeric Impurities from Nitration: The nitration of a substituted quinoline can lead to the formation of positional isomers.[2] While the 7-nitro isomer is desired, other isomers may form depending on the starting material and reaction conditions.
-
Control Strategy: Careful control of the nitration temperature and the rate of addition of the nitrating agent can improve regioselectivity.[1]
-
-
Byproducts from Chlorination:
-
Unreacted Starting Material: Incomplete chlorination will leave residual 4-hydroxy-7-nitroquinoline.
-
Hydrolysis Product: As mentioned, hydrolysis of the product during work-up can regenerate the starting material.
-
Dimerization/Polymerization: Harsh reaction conditions (high temperature, prolonged reaction times) can lead to the formation of dimeric or polymeric byproducts.
-
-
Residual Solvents and Reagents: Inadequate purification can leave residual POCl₃, its hydrolysis products (phosphoric acid), or solvents used in the reaction and extraction.
Strategies for Impurity Control
| Impurity Type | Potential Cause | Recommended Solution |
| Positional Isomers | Lack of regioselectivity in nitration | Optimize nitration temperature and reagent addition rate. Consider a synthesis route starting with a pre-nitrated precursor if isomer separation is challenging.[2] |
| Unreacted Starting Material | Incomplete chlorination | Increase molar excess of POCl₃, optimize reaction time and temperature. Monitor reaction completion by TLC/HPLC. |
| Hydrolysis Product | Exposure to water during work-up | Perform work-up under anhydrous conditions. Use a carefully controlled quenching procedure. |
| Polymeric Byproducts | High reaction temperature or prolonged reaction time | Maintain strict temperature control. Optimize reaction time to ensure completion without excessive heating. |
| Residual Reagents/Solvents | Inefficient purification | Optimize the washing and recrystallization steps. Consider a final purification step like column chromatography if high purity is required. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up production of this compound?
A1: A common and scalable two-step synthetic route starts from a suitable 4-hydroxyquinoline precursor. The general pathway is as follows:
-
Nitration: Introduction of the nitro group at the 7-position of the quinoline ring.
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: General synthetic pathway.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Both nitration and chlorination reactions can be highly exothermic. The risk of a thermal runaway reaction increases with scale due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.
-
Hazardous Reagents:
-
Nitrating Agents (Nitric Acid/Sulfuric Acid): Highly corrosive and strong oxidizing agents.
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): Highly corrosive, react violently with water, and release toxic fumes (HCl).
-
-
Gas Evolution: The quenching of POCl₃ or SOCl₂ can generate significant amounts of HCl gas. The reactor must be equipped with an appropriate scrubbing system.
Q3: How can we monitor the progress of the chlorination reaction effectively at a large scale?
A3: Regular monitoring is crucial for process control. At a large scale, in-process controls (IPCs) are essential.
-
Sampling: Develop a safe procedure for taking samples from the reactor. This may involve a dedicated sampling valve and a quenching procedure for the sample before analysis.
-
Analytical Techniques:
-
TLC: A quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
HPLC: Provides quantitative data on the conversion and the formation of impurities. This is the preferred method for accurate process control.
-
Experimental Protocols
Protocol 1: Nitration of 4-Hydroxyquinoline (General Procedure)
This is a general procedure and should be optimized for your specific starting material and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid.
-
Substrate Addition: Slowly add the 4-hydroxyquinoline precursor to the cooled sulfuric acid while maintaining a low temperature (e.g., 0-5 °C).
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 10 °C).
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation and Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then with a suitable solvent (e.g., ethanol) to remove impurities. Dry the product under vacuum.
Protocol 2: Chlorination of 4-Hydroxy-7-nitroquinoline with POCl₃ (General Procedure)
This is a general procedure and should be optimized for your specific scale.
-
Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and a thermometer, charge the 4-hydroxy-7-nitroquinoline and phosphorus oxychloride (POCl₃). A co-solvent such as toluene can be used.[3]
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for a specified period. Monitor the reaction progress by TLC or HPLC.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and carefully add the cooled reaction mixture to crushed ice or a cold, dilute base solution (e.g., sodium bicarbonate) with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[4]
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Nitration Step | Chlorination Step |
| Key Reagents | Nitric Acid, Sulfuric Acid | Phosphorus Oxychloride (POCl₃) |
| Solvent | Sulfuric Acid | Toluene (optional)[3] |
| Temperature | 0 - 10 °C | 100 - 110 °C (reflux)[3] |
| Typical Reaction Time | 2 - 6 hours | 3 - 8 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
Table 2: Common Impurities and their Identification
| Impurity | Identification Method |
| Positional Isomers of 7-nitroquinoline | HPLC, ¹H NMR |
| 4-Hydroxy-7-nitroquinoline (starting material) | TLC, HPLC (different retention time) |
| Polymeric byproducts | HPLC (broad peaks), Mass Spectrometry |
References
managing exothermic reactions in 4-Chloro-7-nitroquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic reactions inherent in the synthesis of 4-Chloro-7-nitroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on controlling the exothermic nitration step.
| Issue | Possible Cause | Recommended Solution |
| Sudden Temperature Spike | Rapid, uncontrolled exothermic reaction. | Immediately immerse the reaction vessel in a pre-prepared ice-salt bath. Cease the addition of the nitrating mixture. Ensure vigorous stirring to dissipate localized heat. |
| Low Product Yield | Side reactions due to elevated temperatures. | Strictly adhere to the recommended temperature range (0-5 °C) during the addition of the nitrating mixture.[1] Ensure slow, dropwise addition of reagents.[1][2] |
| Formation of Dark Tar-like Substance | Polymerization and degradation at high temperatures. | Improve temperature control throughout the reaction. The use of a moderator like ferrous sulfate can sometimes lessen the violence of similar exothermic reactions, which may reduce charring.[3][4] |
| Reaction Fails to Initiate | Insufficient activation energy. | Ensure the starting materials are of appropriate purity. Gently warm the reaction mixture to the lower end of the recommended temperature range if initial cooling was too aggressive, but be prepared for a delayed exotherm. |
| Incomplete Reaction | Insufficient reaction time or temperature after initial exotherm. | After the addition of the nitrating agent is complete and the initial exotherm is controlled, allow the reaction to stir for the recommended time at the specified temperature to ensure completion.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration step in the synthesis of this compound so exothermic?
A1: The nitration of aromatic compounds, including quinoline derivatives, is an electrophilic aromatic substitution reaction that is inherently exothermic. The reaction involves the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then reacts with the quinoline ring, releasing a significant amount of heat.[1]
Q2: What are the critical signs of a runaway reaction?
A2: Key indicators of a runaway reaction include a rapid and uncontrollable rise in temperature, a noticeable increase in pressure within the reaction vessel, vigorous and uncontrolled boiling of the solvent, a sudden change in the color or viscosity of the reaction mixture, and the evolution of gases or fumes.[2]
Q3: How can I effectively control the temperature during the nitration process?
A3: Effective temperature control is paramount for both safety and product yield. Key strategies include:
-
Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of the quinoline derivative. This allows the heat generated to be managed effectively.[1][2]
-
Efficient Cooling: Utilize an ice-salt bath to maintain the reaction temperature between 0-5 °C.[1]
-
Vigorous Stirring: Ensure constant and efficient stirring to prevent the formation of localized hot spots.
-
Proper Equipment: Use a reaction vessel of appropriate size to allow for adequate headspace and heat dissipation.
Q4: What is the role of sulfuric acid in this reaction?
A4: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the electrophilic nitronium ion (NO₂⁺). Second, it serves as a solvent for the reaction.
Q5: Can I scale up this reaction? What precautions should I take?
A5: Scaling up an exothermic reaction requires careful consideration. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. Before scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile. A pilot run at an intermediate scale is recommended. Ensure that the cooling capacity of the equipment is sufficient for the larger scale.
Experimental Protocol: Synthesis of this compound
This protocol provides a standard procedure with an emphasis on managing the exothermic nature of the reaction.
Materials:
-
4-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-chloroquinoline (1.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the 4-chloroquinoline with constant stirring, ensuring the temperature remains below 10 °C.[1]
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-chloroquinoline in sulfuric acid via the dropping funnel. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. [1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Influence of Temperature on Reaction Outcome
| Temperature Range | Expected Product Yield | Purity | Risk of Runaway Reaction | Notes |
| 0-5 °C | High | High | Low | Optimal temperature for minimizing side reactions.[1] |
| 10-20 °C | Moderate | Moderate | Moderate | Increased risk of side product formation. |
| > 20 °C | Low | Low | High | Significant risk of tar formation and a runaway reaction.[3] |
Mandatory Visualization
Caption: Workflow for the controlled synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-7-nitroquinoline and 7-Chloro-6-nitroquinoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two constitutional isomers, 4-Chloro-7-nitroquinoline and 7-Chloro-6-nitroquinoline, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by theoretical principles and detailed experimental protocols to assist researchers in selecting the appropriate building block for their synthetic endeavors.
Introduction
This compound and 7-Chloro-6-nitroquinoline are valuable heterocyclic compounds in medicinal chemistry, serving as precursors for a wide array of biologically active molecules.[1][2] The reactivity of the chloro substituent in these isomers towards nucleophilic attack is significantly influenced by the position of the electron-withdrawing nitro group and the inherent electronic properties of the quinoline ring. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and for the development of novel therapeutics.
Theoretical Comparison of Reactivity
The reactivity of chloroquinolines in SNAr reactions is primarily dictated by the electrophilicity of the carbon atom bearing the chlorine atom. This electrophilicity is enhanced by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
-
7-Chloro-6-nitroquinoline: In this isomer, the nitro group is positioned ortho to the chloro group. This proximity allows for strong resonance and inductive electron withdrawal, significantly increasing the electrophilicity of the C7 carbon. The nitro group effectively stabilizes the Meisenheimer complex, thereby lowering the activation energy for nucleophilic attack.[3]
-
This compound: In this case, the chloro group is at the C4 position, which is activated by the electron-withdrawing effect of the quinoline nitrogen atom. The nitro group at the C7 position exerts an electron-withdrawing effect, but its influence on the C4 position is primarily through inductive effects rather than direct resonance stabilization of the Meisenheimer intermediate formed at C4.
Based on these electronic effects, it is theoretically anticipated that 7-Chloro-6-nitroquinoline would exhibit a higher reactivity towards nucleophilic aromatic substitution compared to this compound. The direct ortho relationship between the strongly activating nitro group and the leaving group in 7-Chloro-6-nitroquinoline provides a more pronounced activation for SNAr reactions.
Quantitative Data Presentation
Table 1: Reaction Conditions for Nucleophilic Substitution of this compound with Amines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Reference |
| Butyl amine | Neat | 120-130 | 6 | [4] |
| Ethane-1,2-diamine | Neat | 130 | 6 | [4] |
| Morpholine | DMF | 120 | 24 | [5] |
Table 2: Reaction Conditions for Nucleophilic Substitution of 7-Chloro-6-nitroquinoline with Amines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Reference |
| Morpholine | Ethanol | Reflux | 4-6 | [1] |
| Aniline | DMF | 100-120 | 8-12 | [1] |
| Sodium methoxide | Methanol | Reflux | 6-8 | [1] |
Experimental Protocols
Synthesis of 7-Chloro-6-nitroquinoline
The synthesis of 7-Chloro-6-nitroquinoline is typically achieved through the electrophilic nitration of 7-chloroquinoline.[2]
Materials:
-
7-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C with an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-chloro-6-nitroquinoline by recrystallization from ethanol.[2]
Nucleophilic Aromatic Substitution of this compound with Morpholine
This protocol describes a general procedure for the nucleophilic substitution of a 4-chloroquinoline derivative.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (4.0 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.5 mL)
-
Brine
Equipment:
-
10 mL crimped vial with a magnetic stir bar
-
Heating system
Procedure:
-
In a 10 mL crimped vial, combine this compound (1.0 mmol), morpholine (4.0 mmol), and potassium carbonate (3.0 mmol) in DMF (2.5 mL).
-
Seal the reaction system and heat it at 120 °C for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, treat the reaction mixture with brine.
-
Collect the precipitate by filtration and dry it in the air to obtain the final product.[5]
Nucleophilic Aromatic Substitution of 7-Chloro-6-nitroquinoline with Morpholine
This protocol outlines the reaction of 7-Chloro-6-nitroquinoline with morpholine.
Materials:
-
7-Chloro-6-nitroquinoline (1.0 mmol, 208.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Ethanol (10 mL)
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add 7-chloro-6-nitroquinoline (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the starting material is dissolved.
-
Add morpholine (1.2 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of the product should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product under vacuum to obtain 7-morpholino-6-nitroquinoline.[1]
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: SNAr mechanism for 7-Chloro-6-nitroquinoline.
Caption: Synthesis workflow for 7-Chloro-6-nitroquinoline.
Caption: Comparative SNAr experimental workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
A Comparative Analysis of the Biological Activity of 4-Chloro-7-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various 4-Chloro-7-nitroquinoline derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in navigating the therapeutic potential of this class of compounds.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with chloroquine, a 4-aminoquinoline, being a prominent example used for decades in the treatment of malaria.[1] The introduction of a nitro group and a chlorine atom at specific positions of the quinoline ring has been a strategy to modulate the biological activity of these compounds, leading to a diverse range of therapeutic potentials.[1][2] This guide synthesizes the available data on this compound derivatives to inform future drug discovery and development efforts.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of various quinoline derivatives against different cancer cell lines, microbial strains, and parasites. This data provides a quantitative basis for comparing the efficacy of these compounds.
| Compound/Derivative | Target Organism/Cell Line | Assay | Activity Metric | Value | Reference |
| Anticancer Activity | |||||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Cytotoxicity | GI50 | 8.73 µM | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Growth Inhibition | % Reduction | 82.9% | [4] |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 7.016 µM | [5] |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 7.05 µM | [5] |
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81 | HCT116 (Colorectal Cancer) | Cytotoxicity | IC50 | 1.99–4.9 µM | [6] |
| Antimalarial Activity | |||||
| Chloroquine Derivative (SKM13) | Plasmodium falciparum (CQ-resistant) | Antiplasmodial | Selectivity Index | 1.28-fold > CQ | [7] |
| 4-aminoquinoline-triazolopyrimidine hybrid 8e | Plasmodium falciparum (W2, CQ-resistant) | Antiplasmodial | IC50 | 0.20 µM | [8] |
| Antimicrobial Activity | |||||
| 8-nitrofluoroquinolone (p-toluidine derivative) | Staphylococcus aureus | Antibacterial | MIC | ~2-5 µg/mL | [9] |
| 8-nitrofluoroquinolone (p-chloroaniline derivative) | Staphylococcus aureus | Antibacterial | MIC | ~2-5 µg/mL | [9] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | Escherichia coli | Antibacterial | Inhibition Zone | 12.00 ± 0.00 mm | [10] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | Streptococcus pyogenes | Antibacterial | Inhibition Zone | 11.00 ± 0.02 mm | [10] |
| 7-Chloroquinolin-4-yl Arylhydrazone (4a) | Candida albicans | Antifungal | MIC | 25 µg/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are grown in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics.[3]
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration that inhibits cell growth by 50% (IC50 or GI50).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland standard.[12]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][13]
Visualizing a Potential Mechanism of Action and Experimental Workflow
To better understand the potential biological impact and the process of evaluating these derivatives, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Caption: A generalized diagram of the apoptotic signaling pathway.
Caption: A generalized workflow for the biological evaluation of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 7. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 4-Chloro-7-nitroquinoline
This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-Chloro-7-nitroquinoline. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methodologies for quality control, impurity profiling, and structural elucidation. The guide details experimental protocols and presents comparative data to aid in method selection and implementation.
Overall Analytical Workflow
The complete characterization of this compound involves a multi-technique approach to confirm its identity, purity, and physicochemical properties. A typical workflow begins with spectroscopic methods for structural confirmation, followed by chromatographic techniques for purity assessment and separation of impurities. Mass spectrometry is used to confirm the molecular weight and fragmentation patterns, while thermal analysis provides information on stability and solid-state properties.
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-7-nitroquinoline
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation. For researchers and scientists working with heterocyclic compounds, understanding the nuanced data from analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Chloro-7-nitroquinoline, a key intermediate in various synthetic pathways. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide leverages data from structurally related analogs to provide a robust comparative framework.
This guide presents a detailed comparison with 4,7-dichloroquinoline, 4-chloro-7-methoxyquinoline, and 7-nitroquinoline to elucidate the electronic effects of different substituents on the quinoline core. By understanding these substituent effects, researchers can better predict and interpret the spectra of novel derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental NMR and mass spectrometry data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data of Substituted Quinolines (Predicted and Experimental)
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | Solvent |
| This compound | ~8.8 (d) | ~7.6 (d) | ~8.4 (d) | ~8.0 (dd) | ~9.0 (d) | CDCl₃ |
| 4,7-Dichloroquinoline | 8.78 (d) | 7.48 (d) | 8.11 (d) | 7.59 (dd) | 8.15 (d) | CDCl₃ |
| 4-Chloro-7-methoxyquinoline | ~8.6 (d) | ~7.3 (d) | ~7.9 (d) | ~7.1 (dd) | ~7.4 (d) | CDCl₃ |
| 7-Nitroquinoline | 8.95 (dd) | 7.55 (dd) | 8.35 (d) | 8.05 (dd) | 9.50 (d) | CDCl₃ |
Note: Data for this compound and 4-chloro-7-methoxyquinoline are predicted based on established substituent effects on the quinoline ring. Experimental data for 4,7-dichloroquinoline and 7-nitroquinoline are referenced from available literature.
Table 2: ¹³C NMR Spectroscopic Data of Substituted Quinolines (Predicted)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| This compound | ~151 | ~122 | ~145 | ~149 | ~128 | ~125 | ~148 | ~120 | ~150 | CDCl₃ |
| 4,7-Dichloroquinoline | 151.8 | 122.5 | 144.2 | 149.5 | 128.8 | 128.2 | 136.5 | 124.0 | 150.1 | CDCl₃ |
| 4-Chloro-7-methoxyquinoline | ~150 | ~121 | ~143 | ~148 | ~127 | ~108 | ~160 | ~118 | ~149 | CDCl₃ |
| 7-Nitroquinoline | 151.2 | 121.8 | 136.4 | 149.0 | 129.5 | 124.3 | 148.5 | 123.1 | 149.8 | CDCl₃ |
Note: Predicted chemical shifts are based on computational models and comparison with analogous structures.
Table 3: Mass Spectrometry Data of Substituted Quinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Ionization Method |
| This compound | C₉H₅ClN₂O₂ | 208.60 | 208/210 ([M]⁺), 178 ([M-NO]⁺), 162 ([M-NO₂]⁺), 127 ([M-NO₂-Cl]⁺) | EI (Predicted) |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 197/199/201 ([M]⁺), 162 ([M-Cl]⁺), 127 ([M-2Cl]⁺) | EI |
| 4-Chloro-7-methoxyquinoline | C₁₀H₈ClNO | 193.63 | 193/195 ([M]⁺), 178 ([M-CH₃]⁺), 164 ([M-CO]⁺), 150 ([M-CH₃-CO]⁺) | EI |
| 7-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 174 ([M]⁺), 144 ([M-NO]⁺), 128 ([M-NO₂]⁺) | EI |
Experimental Protocols
To ensure reproducibility and accuracy in the acquisition of spectroscopic data for quinoline derivatives, the following detailed experimental protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H NMR analysis and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound.
-
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
For electrospray ionization (ESI), the solution can be directly infused or injected into an LC-MS system.
-
For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1-2 scans/second.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Dependent on the instrument and solvent flow rate.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-1000.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized quinoline derivative like this compound.
This comprehensive guide provides a foundational understanding of the NMR and mass spectrometry characteristics of this compound through a comparative analysis with its structural analogs. The detailed experimental protocols and logical workflow aim to assist researchers in the accurate and reproducible characterization of this and other novel quinoline derivatives, thereby accelerating the pace of drug discovery and development.
Comparative Docking Analysis of 4-Chloro-7-nitroquinoline and Its Analogs: A Guide for Drug Discovery Professionals
An In-Silico Exploration of a Promising Scaffold in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antiviral properties. The introduction of specific substituents, such as chloro and nitro groups, can significantly modulate the pharmacological profile of the quinoline ring. This guide provides a comparative overview of the molecular docking performance of 4-Chloro-7-nitroquinoline and its structurally related analogs against various biological targets implicated in cancer and infectious diseases. By consolidating data from multiple in-silico studies, this document aims to offer researchers and drug development professionals valuable insights for the rational design of novel and more potent therapeutic candidates.
Data Presentation: A Comparative Look at Docking Performance
The following tables summarize the quantitative data from various comparative docking studies of quinoline derivatives, providing a reference framework for the potential interactions of this compound with key biological targets.
Table 1: Anticancer Targets
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | c-Src Tyrosine Kinase (3G6H) | - | -119.99 | 0.4 - 8 |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | c-Src Tyrosine Kinase (3G6H) | - | - | 3.2 - 8.1 |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | c-Src Tyrosine Kinase (3G6H) | - | -119.99 | - |
| Quinoline-based dihydrazone (3b) | Cyclin-Dependent Kinase 2 (CDK2) | - | - | 7.016 |
| Quinoline-based dihydrazone (3c) | Cyclin-Dependent Kinase 2 (CDK2) | - | - | 7.05 |
| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) | Pim-1 Kinase (1XWS) | - | - | - |
| Pyridine-quinoline hybrid (5b) | Pim-1 Kinase | -1.31 | - | - |
| Pyridine-quinoline hybrid (5c) | Pim-1 Kinase | -1.31 | - | - |
| Pyridine-quinoline hybrid (6e) | Pim-1 Kinase | -1.31 | - | - |
Table 2: Anti-Infective Targets
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |
| 4-Amino-7-chloroquinoline analog | Dengue Virus NS2B/NS3 Protease | - | - |
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 | - |
| 4-amino substituted-7-chloroquinoline derivative | Plasmodium falciparum Lactate Dehydrogenase | Comparable to Chloroquine | - |
Experimental Protocols: Methodologies in Molecular Docking
The following section details a generalized yet comprehensive protocol for molecular docking studies, synthesized from the methodologies reported in the cited research. This protocol is intended to provide a foundational understanding for researchers aiming to conduct similar in-silico analyses.
General Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then energy minimized to relieve any steric clashes and to obtain a stable conformation.
-
-
Ligand Preparation:
-
The 2D structure of the ligand (e.g., this compound or its analogs) is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformation.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The grid box dimensions are typically set to encompass all the key active site residues.
-
The docking parameters, such as the number of binding modes to be generated and the exhaustiveness of the search, are set.
-
The docking simulation is then executed to generate various binding poses of the ligand within the protein's active site.
-
-
Analysis of Docking Results:
-
The generated binding poses are ranked based on their docking scores or binding energies. The pose with the lowest energy is generally considered the most favorable.
-
The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
The key amino acid residues involved in the interaction with the ligand are identified.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway relevant to the potential targets of quinoline derivatives and a typical workflow for in-silico drug discovery.
Performance of 4-Chloro-7-nitroquinoline in High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-7-nitroquinoline's performance in high-throughput screening (HTS) with alternative compounds. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in drug discovery and development.
Introduction to this compound in Drug Discovery
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties. The substitutions on the quinoline ring, such as chloro and nitro groups, can significantly influence their therapeutic potential. This compound is a member of this family, and understanding its performance in high-throughput screening is crucial for evaluating its potential as a drug candidate.
Comparative Analysis of In Vitro Cytotoxicity
Table 1: Comparative Cytotoxicity of 7-Chloroquinoline Derivatives in the NCI-60 Human Tumor Cell Line Screen
| Compound ID/Name | Cancer Cell Line Panel | Mean GI50 (µM) | Most Sensitive Cell Lines | Reference |
| 7-Chloroquinolinehydrazone Derivative 1 | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar | Leukemia, Melanoma | [1] |
| 7-Chloroquinolinehydrazone Derivative 2 | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar | Colon, Breast | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | 8.73 | - | [2] |
| Chloroquine (Reference) | MDA-MB468 (Breast) | >20 | - | [2] |
Note: The specific structures of the 7-chloroquinolinehydrazone derivatives are detailed in the referenced literature. This table provides a representative overview of the potency of this class of compounds.
Performance in High-Throughput Kinase Inhibition Assays
Kinases are critical targets in cancer drug discovery. High-throughput screening assays are employed to identify compounds that can inhibit the activity of specific kinases. Common assay formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as LanthaScreen®, and luminescence-based assays that measure ATP consumption.
While specific kinase inhibition data for this compound from a large-scale screen is not publicly available, the quinoline scaffold is a known "privileged structure" for kinase inhibitors. For instance, many approved kinase inhibitors like Lenvatinib and Bosutinib are based on the quinoline core[3]. The performance of a compound in a kinase HTS campaign is evaluated using metrics like Z'-factor and signal-to-background (S/B) ratio to ensure the reliability and robustness of the assay[4][5][6][7]. An acceptable Z'-factor is typically above 0.5, indicating a good separation between positive and negative controls[7][8].
Table 2: Representative Performance Metrics for a High-Throughput Kinase Assay
| Parameter | Description | Typical Acceptable Value | Reference |
| Z'-Factor | A statistical measure of the quality of an HTS assay, reflecting the dynamic range and data variation. | > 0.5 | [7][8] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from a positive control to the signal from a negative control. | > 2 | [5] |
| Signal-to-Noise (S/N) Ratio | A measure of the confidence that a signal is real, considering the variability of the background. | > 10 | [5] |
Potential Signaling Pathways Modulated by this compound
Based on the known mechanisms of action of related quinoline derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and autophagy. Chloroquine and its derivatives are well-documented inhibitors of autophagy and are known to interfere with the PI3K/Akt/mTOR signaling pathway[9][10]. The nitro group on the quinoline ring can also contribute to the molecule's interaction with biological targets, potentially through hydrogen bonding with amino acid residues in kinase domains[11].
Experimental Protocols
Reproducible and robust experimental protocols are fundamental for high-throughput screening campaigns. Below are detailed methodologies for two key assays.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serially diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 2-5 hours at 37°C until purple formazan crystals are visible[12].
-
Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals[12].
-
Absorbance Reading: Measure the absorbance at 540 nm or 590 nm using a microplate reader[12].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values from the dose-response curves.
LanthaScreen® TR-FRET Kinase Assay
This protocol describes a generic TR-FRET assay to identify kinase inhibitors.
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA[13].
-
Kinase: Dilute the target kinase to the optimal concentration in Kinase Reaction Buffer.
-
Substrate and ATP: Prepare a solution of fluorescein-labeled substrate and ATP at the desired concentrations in Kinase Reaction Buffer.
-
Detection Solution: Prepare a solution of terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of the compound solution (or DMSO control) into the assay plate.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm[14].
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition relative to controls.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-7-methoxy-3-nitroquinoline | 1026963-05-2 | Benchchem [benchchem.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthesis of 4-Chloro-7-nitroquinoline
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 4-Chloro-7-nitroquinoline is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for successful research and development. This guide provides a comparative analysis of plausible synthetic methods for this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Comparative Overview of Synthetic Strategies
Three primary synthetic routes for this compound are evaluated in this guide, each commencing from a different starting material:
-
Route A: Multi-step Synthesis starting from 3-Chloroaniline. This classic approach involves the construction of the quinoline core, followed by functional group interconversions.
-
Route B: Direct Nitration of 4-Chloroquinoline. A more direct approach, this method relies on the regioselective nitration of a pre-existing chloro-substituted quinoline.
-
Route C: Chlorination of 7-Nitro-4-hydroxyquinoline. This route introduces the chloro group in the final step to a pre-nitrated quinoline precursor.
Route A: Synthesis from 3-Chloroaniline
This pathway builds the this compound molecule through a series of well-established reactions, starting with the construction of the quinoline ring system from 3-chloroaniline. The key steps involve a cyclization reaction to form 7-chloro-4-hydroxyquinoline, followed by chlorination and subsequent nitration.
Experimental Protocol
Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline
This step can be achieved via the Gould-Jacobs reaction.
-
A mixture of 3-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.
-
The resulting intermediate is added to vigorously boiling Dowtherm A (1 L) and refluxed for 1 hour to induce cyclization.
-
After cooling, the cyclized product is filtered and washed.
-
The crude product is then saponified by refluxing with 10% aqueous sodium hydroxide (1 L) for 1 hour.
-
Acidification with concentrated hydrochloric acid yields 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[1][2]
-
The carboxylic acid is decarboxylated by heating in Dowtherm A to yield 7-chloro-4-hydroxyquinoline.[3]
Step 2: Synthesis of 4,7-Dichloroquinoline
-
7-Chloro-4-hydroxyquinoline is suspended in phosphorus oxychloride (POCl₃).[3]
-
The mixture is heated to effect chlorination.
-
Excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base to precipitate the crude 4,7-dichloroquinoline.
-
The product is collected by filtration, washed with water, and dried.[1][2] The overall yield for the formation of 4,7-dichloroquinoline from 3-chloroaniline is reported to be in the range of 55-60%.[2]
Step 3: Nitration of 4,7-Dichloroquinoline
-
4,7-Dichloroquinoline is dissolved in concentrated sulfuric acid and cooled to 0-5 °C in an ice bath.
-
A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature.
-
The reaction is stirred for several hours at low temperature.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization.
Route B: Direct Nitration of 4-Chloroquinoline
This method offers a more direct path by introducing the nitro group onto a commercially available 4-chloroquinoline scaffold. However, the direct nitration of the quinoline ring can often lead to the formation of multiple isomers, making purification challenging and potentially lowering the yield of the desired 7-nitro isomer.[4]
Experimental Protocol
-
4-Chloroquinoline (9.7 mmol) is slowly added to a solution of concentrated sulfuric acid (9 mL) while maintaining a low temperature.[4]
-
A nitrating mixture of fuming nitric acid (34.2 mmol) and concentrated sulfuric acid (3 mL) is prepared and cooled to -5 °C.[4]
-
The solution of 4-chloroquinoline is added dropwise to the cold nitrating mixture.
-
The reaction is allowed to proceed at 20 °C for 3 hours.[4]
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting precipitate, a mixture of nitro isomers, is collected by filtration.
-
The desired this compound is then isolated from the isomeric mixture, typically through column chromatography or fractional crystallization. The direct nitration of 4-chloroquinoline can result in a low yield of the 5-nitro isomer (around 16%), and the yield of the 7-nitro isomer is not specified but is expected to be part of a product mixture.[4]
Route C: Chlorination of 7-Nitro-4-hydroxyquinoline
This synthetic strategy involves the initial synthesis of 7-nitro-4-hydroxyquinoline, followed by a final chlorination step to yield the target compound. This approach can offer better regioselectivity for the nitro group placement compared to the direct nitration of 4-chloroquinoline.
Experimental Protocol
Step 1: Synthesis of 7-Nitro-4-hydroxyquinoline
This intermediate can be prepared through various methods, often involving the cyclization of an appropriately substituted aniline derivative, such as 3-amino-4-nitrobenzoic acid or a related compound, in a manner analogous to the Combes or Conrad-Limpach synthesis.
Step 2: Chlorination of 7-Nitro-4-hydroxyquinoline
-
7-Nitro-4-hydroxyquinoline is suspended in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated under reflux for several hours to facilitate the conversion of the hydroxyl group to a chloro group.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is then carefully quenched by pouring it onto crushed ice.
-
The mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude this compound.
-
The solid product is collected by filtration, washed thoroughly with water, and dried. It can be further purified by recrystallization from an appropriate solvent like ethanol.
Quantitative Data Comparison
The following table summarizes the key performance indicators for each synthetic route, based on available data for the target molecule or closely related analogues. It is important to note that yields and purities can vary significantly based on reaction scale and optimization.
| Parameter | Route A: From 3-Chloroaniline | Route B: From 4-Chloroquinoline | Route C: From 7-Nitro-4-hydroxyquinoline |
| Starting Material | 3-Chloroaniline | 4-Chloroquinoline | 7-Nitro-4-hydroxyquinoline |
| Number of Steps | 3 | 1 | 1 (from intermediate) |
| Overall Yield | ~55-60% (for 4,7-dichloroquinoline intermediate)[2] | Low (isomer mixture)[4] | Not specified, but chlorination of 4-hydroxyquinolines is generally high yielding. |
| Purity of Crude Product | Moderate to High | Low (isomeric mixture) | Moderate to High |
| Key Reagents | Diethyl ethoxymethylenemalonate, POCl₃, HNO₃/H₂SO₄ | HNO₃/H₂SO₄ | POCl₃ |
| Main Advantages | Well-established reactions, potentially higher overall purity. | Shortest route. | Good regiocontrol for the nitro group. |
| Main Disadvantages | Longer synthetic sequence. | Poor regioselectivity, difficult purification. | Requires synthesis of the starting material. |
Conclusion
The choice of the most suitable synthetic method for this compound depends on the specific requirements of the researcher, including the desired scale, purity, and available starting materials.
-
Route A is a robust and reliable method that is likely to provide a product of high purity, making it suitable for applications where quality is critical.
-
Route B is the most direct but suffers from poor regioselectivity, which may necessitate extensive purification, making it less ideal for large-scale synthesis unless an efficient separation method is developed.
-
Route C offers a good balance of efficiency and regiocontrol, provided that the starting 7-nitro-4-hydroxyquinoline is readily accessible or can be synthesized efficiently.
Ultimately, for laboratory-scale synthesis where control over isomer formation is crucial, Route C may be the most advantageous. For larger-scale production where the starting materials for Route A are economically viable, its well-established procedures might be preferred. Researchers should carefully consider these factors when selecting a synthetic strategy for this compound.
References
A Comparative Analysis of 4-Chloro-7-nitroquinoline and Its Isomers for Researchers
This guide offers a detailed comparison of 4-Chloro-7-nitroquinoline with other nitroquinoline isomers, focusing on their physicochemical properties, biological activities, and reactivity. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work with these compounds.
Physicochemical Properties
The position of the nitro and chloro substituents on the quinoline ring significantly influences the physicochemical properties of the molecule, which in turn affects its solubility, membrane permeability, and interactions with biological targets. Below is a comparative summary of available data for this compound and related isomers.
| Property | This compound | 4-Chloro-3-nitroquinoline | 7-Chloro-6-nitroquinoline | 5-Nitroquinoline | 6-Nitroquinoline | 8-Nitroquinoline |
| CAS Number | 18436-76-5[1] | 34838-51-8 | 5333-33-5 | 607-34-1 | 613-50-3 | 607-35-2 |
| Molecular Formula | C₉H₅ClN₂O₂ | C₉H₅ClN₂O₂ | C₉H₅ClN₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 208.6 g/mol [1] | 208.60 g/mol [2] | 208.6 g/mol | 174.16 g/mol | 174.16 g/mol | 174.16 g/mol |
| Melting Point (°C) | 156-160[1] | Not Available | 162-164 | 72 | 150-152 | 91.5[3] |
| Boiling Point (°C) | 351.4±22.0 (Predicted)[1] | Not Available | Not Available | 310 | >360 | Not Available |
| Density (g/cm³) | 1.484±0.06 (Predicted)[1] | Not Available | Not Available | Not Available | Not Available | Not Available |
| LogP | Not Available | 2.6 (Computed)[2] | Not Available | 1.8 | 1.8 | 1.40[3] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinoline isomers. The electronic effects of the chloro and nitro groups induce characteristic shifts in the NMR, IR, and MS spectra.
Expected Spectroscopic Features:
-
¹H NMR: The aromatic protons of the quinoline ring typically resonate between 7.0 and 9.0 ppm. The electron-withdrawing nitro group generally causes a downfield shift for adjacent protons.
-
¹³C NMR: Aromatic carbons appear in the range of 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded and appear further downfield.
-
IR Spectroscopy: Key vibrational bands include strong absorptions for the N-O stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C=N/C=C stretching from the quinoline ring (1600-1450 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion peak of chloro-substituted isomers.
While a complete set of directly comparable spectra is not available in the literature, researchers can anticipate these general features.
Biological Activity: A Comparative Overview
Nitroquinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial and cytotoxic effects. The position of the substituents plays a critical role in their potency and mechanism of action.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of nitroquinoline isomers is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound/Derivative | Cell Line(s) | IC₅₀ (µM) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Various cancer cell lines | Generally low µM range; more potent than clioquinol. | [4] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and lymphoma cells | 0.4 - 8 | [5] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | CCRF-CEM (leukemia) | 0.55 - 2.74 | [6] |
| Quinoxaline 1,4-dioxide derivatives | MCF-7, Capan-1, DND-41, HL60, Z138 | Low µM concentrations | [7] |
Note: Direct IC₅₀ values for this compound were not available in the reviewed literature. The table presents data for structurally related compounds to provide context.
Antimicrobial Activity
Certain nitroquinoline isomers have demonstrated significant antimicrobial properties. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is known for its antibacterial activity against uropathogenic bacteria and has also been investigated for its efficacy against various other bacteria, fungi, and viruses.[4][8][9] Halogenated 8-hydroxyquinolines, such as cloxyquin and clioquinol, also exhibit potent antimicrobial effects.[10][11] The antimicrobial potential of this compound is an area that warrants further investigation.
Reactivity and Synthetic Applications
The reactivity of the quinoline ring is significantly influenced by the electronic properties of its substituents. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
The chlorine atom at the 4-position of this compound is expected to be susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many biologically active 4-aminoquinoline derivatives.[12] The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization.
Experimental Protocols
Synthesis of 7-Chloro-6-nitroquinoline (Illustrative Protocol)
This protocol for a related isomer illustrates a general method for the nitration of a chloroquinoline.
Materials:
-
7-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 7-chloroquinoline in concentrated sulfuric acid while cooling in an ice bath to maintain a temperature between 0-5 °C.[13]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again, while cooling in an ice bath.[13]
-
Add the nitrating mixture dropwise to the solution of 7-chloroquinoline, ensuring the temperature remains between 0-5 °C.[13]
-
After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
References
- 1. This compound CAS#: 18436-76-5 [m.chemicalbook.com]
- 2. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-nitroquinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] A prominent example is chloroquine, a 4-aminoquinoline that has been a cornerstone in malaria treatment for decades.[1] The introduction of a nitro group, particularly at the 7-position, and a chloro group at the 4-position of the quinoline ring, gives rise to 4-chloro-7-nitroquinoline derivatives, a class of compounds with significant potential for further drug development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future research and development efforts.
Core Structure and Key Positions for Modification
The fundamental structure of the compounds discussed is the this compound core. The biological activity of these derivatives is modulated by substitutions at various positions, primarily at the C-4 position, where the chlorine atom can be displaced by various nucleophiles, and by modifications on the substituent itself.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature of the substituents attached to the quinoline nucleus. The following sections delineate the SAR for anticancer, antimalarial, and antimicrobial activities.
This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3] The SAR for anticancer activity can be summarized as follows:
-
Substitution at C-4: The chlorine atom at the C-4 position is a good leaving group, allowing for the introduction of various side chains, often containing amino groups.[2] The nature of the amine side chain at C-4 is a critical determinant of cytotoxicity.[4]
-
Side Chain Characteristics: The presence of a tertiary amine in the side chain is often important for activity.[5] The length and flexibility of the alkyl chain connecting the quinoline core to the terminal amine can influence potency.
-
Aromatic Substituents: The incorporation of aromatic rings in the side chain can modulate activity and toxicity.[5]
Table 1: Comparative Anticancer Activity (IC50) of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloroquine | MDA-MB-468 | 24.36 | [4] |
| Chloroquine | MCF-7 | 20.72 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | MCF-7 | 8.22 | [4] |
| 7-chloro-(4-thioalkylquinoline) derivative 73 | Leukemic & Colorectal cells | Good selectivity | [6] |
| 7-chloro-(4-thioalkylquinoline) derivative 74 | Leukemic & Colorectal cells | Good selectivity | [6] |
| 7-chloro-(4-thioalkylquinoline) derivative 81 | HCT116, HCT116p53-/-, CCRF-CEM, CEM-DNR, K562, K562-TAX, A549, U2OS | Pronounced selectivity | [6] |
| 4-anilinoquinolinylchalcone derivative 4a | MDA-MB-231 | High cytotoxicity | [7] |
Note: This table presents a selection of data to illustrate SAR trends. For a comprehensive list of compounds and their activities, please refer to the cited literature.
The 7-chloroquinoline scaffold is the basis for many antimalarial drugs. The SAR for antimalarial activity reveals the following:
-
The 7-Chloro Group: The 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity.[5]
-
Side Chain at C-4: A dialkylaminoalkyl side chain at the C-4 position with 2-5 carbon atoms between the nitrogen atoms is optimal for activity, as seen in chloroquine.[5]
-
Modifications at Other Positions: A methyl group at position 3 reduces activity, and an additional methyl group at position 8 abolishes it.[5]
Table 2: Comparative Antimalarial Activity of Quinoline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| 7-Iodo-AQ with diaminoalkane side chains | Chloroquine-susceptible & -resistant | 3-12 | [8] |
| 7-Bromo-AQ with diaminoalkane side chains | Chloroquine-susceptible & -resistant | 3-12 | [8] |
| 7-Fluoro-AQs | Chloroquine-susceptible | 15-50 | [8] |
| 7-Fluoro-AQs | Chloroquine-resistant | 18-500 | [8] |
| 7-OMe-AQs | Chloroquine-susceptible | 17-150 | [8] |
| 7-OMe-AQs | Chloroquine-resistant | 90-3000 | [8] |
Note: AQ refers to aminoquinoline derivatives. The side chains investigated include -HN(CH2)2NEt2, -HN(CH2)3NEt2, or -HNCHMeCH2NEt2.
Derivatives of this compound have also been explored for their antibacterial and antifungal properties.
-
Lipophilicity: Increased lipophilicity of the substituents at C-7 appears to enhance activity against Gram-positive bacteria.[9]
-
Substituents at C-7: The introduction of substituted primary amine appendages at the C-7 position has yielded compounds with good activity against S. aureus.[9]
Table 3: Comparative Antimicrobial Activity (MIC) of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| p-toluidine derivative of 8-nitrofluoroquinolone | S. aureus | ~ 2-5 | [9] |
| p-chloroaniline derivative of 8-nitrofluoroquinolone | S. aureus | ~ 2-5 | [9] |
| aniline derivative of 8-nitrofluoroquinolone | S. aureus | ~ 2-5 | [9] |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~ 0.97 | [9] |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | E. coli | ~ 4.7 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
A common method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic substitution of the chlorine atom at the C-4 position of a 4,7-dichloroquinoline derivative with a suitable amine.
Example Protocol: A mixture of 4,7-dichloroquinoline (2.5 mmol) and the desired amine (e.g., N,N-dimethyl-propane-1,3-diamine, 5 mmol) is heated at 130 °C for 8 hours with continuous stirring.[4] After cooling to room temperature, the reaction mixture is dissolved in a suitable organic solvent like dichloromethane.[4] The organic layer is then subjected to purification, typically by column chromatography, to yield the desired 4-aminoquinoline derivative.[4] The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 5% penicillin-streptomycin.[4]
-
Cells are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 μL of medium.[4]
-
The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.[4]
-
The experimental compounds are then added at various concentrations, and the plates are incubated for another specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is determined using the broth microdilution method.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a 0.5 McFarland standard.[10]
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key aspects of the structure-activity relationship and experimental workflows for this compound derivatives.
Caption: General Structure-Activity Relationship of this compound Derivatives.
Caption: Experimental Workflow for Synthesis and Evaluation.
Conclusion
This compound derivatives represent a versatile class of compounds with a wide range of biological activities. The structure-activity relationship studies highlight that modifications at the C-4 and other positions of the quinoline ring are crucial for tuning their anticancer, antimalarial, and antimicrobial properties. The 7-chloro group is generally favorable for antimalarial activity, while the nature of the side chain at C-4 dictates the potency and selectivity across different biological targets. The data presented in this guide underscores the potential of this scaffold in the development of novel therapeutic agents. Further optimization of these derivatives, guided by the established SAR, could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
A Comparative Guide to the Cytotoxicity of 7-Substituted-4-chloroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 4-chloro-7-substituted quinolines have garnered significant attention as promising anticancer agents. The strategic placement of a chlorine atom at the 4-position provides a reactive site for further chemical modification, while substitutions at the 7-position have been shown to modulate the cytotoxic activity and selectivity of these compounds. This guide provides a comparative analysis of the cytotoxic profiles of various 4-chloro-7-nitroquinoline analogs and related 7-substituted derivatives, supported by experimental data from in vitro studies. While there is a growing interest in nitro-substituted quinolines for their potential anticancer activities, broader comparative data is currently more available for a range of other 7-substituted analogs. This guide will therefore focus on this wider class of compounds to provide a robust comparative overview.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various 7-substituted-4-chloroquinoline analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative basis for comparing the potency of these compounds. Lower values indicate greater cytotoxic activity.
Table 1: Cytotoxicity (GI₅₀, µM) of 4-Aminoquinoline Derivatives
| Compound Number | 7-Position Substituent | 4-Position Modification | MCF-7 (Breast) | MDA-MB-468 (Breast) | Reference |
| 2 | -Cl | N-butyl-amine | 13.72 µM | 11.52 µM | [1] |
| 3 | -F | N-butyl-amine | 8.22 µM | 7.35 µM | [1] |
| 4 | -Cl | N-(2-aminoethyl)amine | 51.57 µM | 11.01 µM | [1] |
| 5 | -Cl | N,N-dimethyl-ethane-1,2-diamine | 14.47 µM | 8.73 µM | [1] |
| 6 | -F | N,N-dimethyl-ethane-1,2-diamine | 11.52 µM | 11.47 µM | [1] |
| 7 | -CF₃ | N,N-dimethyl-ethane-1,2-diamine | 36.77 µM | 12.85 µM | [1] |
| 8 | -OCH₃ | N,N-dimethyl-ethane-1,2-diamine | 38.45 µM | 14.09 µM | [1] |
| Chloroquine | -Cl | Standard side chain | 20.72 µM | 24.36 µM | [1] |
Table 2: Cytotoxicity (IC₅₀, µM) of 7-Chloro-(4-thioalkylquinoline) Derivatives
| Compound Class | Representative Analogs | CCRF-CEM (Leukemia) | HCT116 (Colon) | HCT116p53-/- (Colon) | U2OS (Osteosarcoma) | Reference |
| Sulfinyl Derivatives | 47-50, 53, 54, 57, 59-62 | 0.55 - 2.74 µM | - | - | - | [2] |
| Sulfonyl N-oxide Derivatives | 63-70, 72-82 | 0.55 - 2.74 µM | - | - | - | [2] |
| Sulfonyl N-oxide (C3 spacer) | 73, 74 | 3.46 - 7.22 µM | 1.99 - 4.9 µM | 2.24, 3.23 µM | 4.95 - 5.81 µM | [2] |
| Sulfonyl N-oxide (C3 spacer) | 79-82 | 3.46 - 7.22 µM | 1.99 - 4.9 µM | 4.76, 4.98 µM | 4.95 - 5.81 µM | [2] |
Note: A detailed breakdown for all 78 compounds can be found in the source publication. This table highlights the most active classes.
Table 3: Cytotoxicity of Novel Chloroquine Analogs against HeLa (Cervical Cancer) Cells
| Compound | Description | % Inhibition (at 30 µg/ml) | IC₅₀ | Reference |
| CS0 (Chloroquine) | Parent Compound | 61.9% | > 30 µg/ml | [3] |
| CS9 | Chloroquine analog | 100% | 8.9 ± 1.2 µg/ml | [3] |
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the cytotoxicity of the this compound analogs.
Cell Viability Assays (MTT and MTS)
A common method for assessing the cytotoxic effects of compounds is the use of tetrazolium-based colorimetric assays, such as the MTT and MTS assays. These assays measure the metabolic activity of viable cells.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, CCRF-CEM, HCT116, HeLa) are harvested from culture.
-
Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells per well).
-
The plates are incubated for 24 hours to allow the cells to attach to the surface of the wells.
2. Compound Treatment:
-
The test compounds (this compound analogs and reference drugs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the stock solutions are prepared in fresh culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO in medium) is also included.
-
The plates are then incubated for a specified period, typically ranging from 48 to 72 hours.[2][3]
3. Cell Viability Measurement:
-
For MTT Assay: After the incubation period, the treatment medium is removed, and a solution of MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.[3]
-
For MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added directly to the culture medium in each well. The plate is incubated for 1-4 hours. The MTS reagent is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[2]
4. Data Analysis:
-
The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The GI₅₀ or IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the concentration-response curves.
Mechanism of Action and Signaling Pathways
Studies on 7-chloroquinoline derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4]
At higher concentrations, some of these compounds have been shown to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle and inhibit the synthesis of DNA and RNA.[2][4] The induction of apoptosis is a key mechanism for eliminating cancer cells and can be triggered through various signaling pathways. While the precise pathways for many novel analogs are still under investigation, a generalized apoptotic signaling pathway is illustrated below.
Caption: Proposed apoptotic signaling pathway for 7-substituted-4-chloroquinoline analogs.
Experimental Workflow Visualization
The process of evaluating the cytotoxic properties of new chemical entities follows a standardized workflow, from compound synthesis to data analysis. This ensures reproducibility and allows for the comparison of results across different studies.
Caption: General experimental workflow for evaluating the cytotoxicity of anticancer compounds.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-7-nitroquinoline, a key intermediate in pharmaceutical research. Ensuring the purity of this compound is critical for the validity of research data and the safety and efficacy of potential drug candidates. This document outlines key experimental protocols, presents comparative data for alternative compounds, and offers visual workflows to guide the analytical process.
Introduction to Purity Assessment of this compound
This compound is a crucial building block in the synthesis of various biologically active molecules. Its purity can be affected by starting materials, reaction byproducts, and degradation products. Common impurities may include positional isomers (such as 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline), unreacted starting materials (e.g., 7-chloroquinoline), and dinitro species that may form under harsh nitration conditions.[1] A multi-faceted analytical approach is therefore essential for accurate purity determination.
Core Analytical Techniques for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities, and elemental analysis offers a fundamental assessment of the compound's composition.
Comparison with Alternative Compounds
In drug development, several multi-targeted tyrosine kinase inhibitors serve as alternatives or downstream products of quinoline scaffolds. This guide compares the purity assessment of this compound with two such alternatives: Linifanib (ABT-869) and Cabozantinib (XL184).
| Parameter | This compound | Linifanib (ABT-869) | Cabozantinib (XL184) |
| Primary Purity Assay | HPLC-UV | HPLC-UV, UHPLC-MS/MS[2][3] | HPLC-UV, LC-MS/MS[4][5][6] |
| Typical Purity Specification | >97% (by NMR)[7] | ≥98% (by HPLC)[2] | >99% (by HPLC) |
| Common Impurities | Positional isomers, unreacted starting materials, dinitro byproducts[1] | Synthesis-related impurities | Process-related impurities and degradants[6] |
| Orthogonal Techniques | NMR, GC-MS, Elemental Analysis | Mass Spectrometry | Mass Spectrometry, NMR |
| Reference | [1] | [2][3] | [4][6] |
Table 1: Comparison of Purity Assessment Strategies
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound
This method is designed for the separation and quantification of this compound and its potential positional isomers.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 65 35 20 30 70 25 30 70 | 30 | 65 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the crude reaction mixture in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation and to identify impurities.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of purified 4-chloro-6-nitroquinoline in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
¹H NMR Acquisition:
-
Pulse Width: 30°
-
Relaxation Delay: 1-2 seconds
-
Scans: 16-32
-
-
¹³C NMR Acquisition:
-
Pulse Width: 30°
-
Relaxation Delay: 2-5 seconds
-
Scans: 1024-4096
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Elemental Analysis
Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and chlorine to confirm the empirical formula.
-
Instrumentation: CHN analyzer and a method for halogen determination (e.g., oxygen flask combustion followed by titration).
-
Procedure: A precisely weighed sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. For chlorine, the combustion products are absorbed in a solution and titrated.
-
Acceptance Criteria: The experimental percentages should be within ±0.4% of the theoretical values for the pure compound (C₉H₅ClN₂O₂).
Visualizing the Workflow and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Linifanib | PDGFR | Tocris Bioscience [tocris.com]
- 3. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-7-nitroquinoline: A Guide for Laboratory Professionals
The proper disposal of 4-Chloro-7-nitroquinoline is a critical aspect of laboratory safety and environmental responsibility. As a halogenated nitroaromatic compound, it is classified as hazardous waste and must be managed in accordance with strict protocols to mitigate risks to personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact.[3][4] |
| Eye Protection | Safety goggles or a face shield.[4][5] | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[4] |
| Respiratory | Work in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
-
Solid Waste: All unused or waste this compound must be collected in a dedicated, clearly labeled, and sealable container.[1][4] The container must be compatible with the chemical.
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, absorbent paper, and contaminated glassware, are also considered hazardous waste.[1][4] These materials should be collected in a separate, clearly labeled hazardous waste container or bag.[4]
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safety and regulatory compliance. Each waste container must be clearly marked with:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
Any associated hazard warnings (e.g., "Toxic," "Irritant").
Step 3: Waste Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[4] This storage area should be away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.[6][7] Flammable wastes should ideally be stored in a dedicated flammable storage cabinet.[7]
Step 4: Arranging for Final Disposal
-
Contact Professionals: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Provide Information: Furnish the disposal experts with a comprehensive list of the waste, including the chemical name and quantity.
-
Follow Instructions: Adhere strictly to the packaging, labeling, and pickup instructions provided by the EHS department or the disposal company. The most common method for the final disposal of this type of chemical waste is high-temperature incineration at a permitted facility.[8]
Emergency Procedures: Spill and Exposure
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][6]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1][6]
-
Decontaminate the spill area with a suitable solvent like ethanol or isopropanol, followed by washing with soap and water.[1] The collected solvent should also be treated as hazardous waste.[1]
Major Spills:
In the event of a large spill, evacuate the laboratory immediately and alert your institution's emergency response team.[1]
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, and seek medical attention.[5][9][10]
-
Skin: Wash the affected area thoroughly with soap and water, and seek medical advice if irritation persists.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[9][10]
Decontamination of Laboratory Equipment
Glassware and other equipment that have been in contact with this compound must be decontaminated before reuse or disposal. Rinse the equipment with a suitable organic solvent, such as acetone or ethanol.[1] This rinse solvent must be collected and disposed of as hazardous waste.[1] For empty chemical containers, it is recommended to triple rinse with a suitable solvent; the rinsate must also be collected as hazardous waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-Chloro-7-nitroquinoline
Disclaimer: The toxicological properties of 4-Chloro-7-nitroquinoline have not been thoroughly investigated. This guide is based on safety information for structurally similar compounds and general laboratory best practices. Always consult with a qualified safety professional before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While specific data for this compound is limited, related chloro- and nitro-aromatic compounds are known to be hazardous. Therefore, a cautious approach is necessary. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | To prevent skin contact. Use proper glove removal technique to avoid contamination.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and dust.[2] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To prevent skin exposure. Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For higher-level protection or in case of insufficient ventilation, use a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates).[1] | To prevent inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Gather all necessary PPE and handling equipment.
-
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Table 2: Emergency Procedures
| Situation | Procedure |
| Spill | 1. Evacuate personnel from the immediate area. 2. Wear appropriate PPE. 3. For minor spills, use dry clean-up procedures to avoid generating dust. Sweep up and place in a suitable, labeled container for waste disposal.[1][4] 4. For major spills, alert emergency responders.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect unused material and contaminated items (e.g., gloves, wipes) in a suitable, labeled, and closed container.
-
-
Disposal:
Procedural Workflow
The following diagram illustrates the step-by-step process for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
